6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine
Description
BenchChem offers high-quality 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXJYUIGQLUHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine: A Strategic Linker for Heterobifunctional Ligands
Topic: 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine (CAS 124883-99-4) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine (CAS 124883-99-4) is a specialized heterobifunctional linker precursor widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , antibody-drug conjugates (ADCs), and surface-modified biosensors.[1][2][3] Its structural core consists of a six-carbon alkyl chain terminated by a primary amine and a tert-butyldimethylsilyl (TBDMS)-protected alcohol.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physiochemical properties, and critical role in "click" chemistry and linker design. It serves as a practical manual for scientists requiring precise control over linker length and orthogonal deprotection strategies.
Chemical Identity & Properties
The molecule serves as a "masked" amino-alcohol spacer. The TBDMS group provides robustness against basic conditions and nucleophiles, while the primary amine remains free for immediate conjugation (e.g., amide coupling).
Table 1: Physiochemical Specifications
| Property | Data |
| CAS Number | 124883-99-4 |
| IUPAC Name | 6-[(tert-butyldimethylsilyl)oxy]hexan-1-amine |
| Molecular Formula | C₁₂H₂₉NOSi |
| Molecular Weight | 231.45 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~265°C (Predicted) |
| Density | ~0.86 g/mL |
| Solubility | Soluble in DCM, THF, DMF, Methanol; Low solubility in water |
| Acidity (pKa) | ~10.5 (Amine conjugate acid) |
| Stability | Moisture sensitive (TBDMS group); Air sensitive (Amine) |
Synthesis & Production Logic
The synthesis of CAS 124883-99-4 is a lesson in chemoselectivity . The objective is to silylate the hydroxyl group of 6-aminohexan-1-ol without permanently blocking the amine.
Mechanistic Pathway
The reaction typically employs TBDMS-Cl (tert-Butyldimethylsilyl chloride) in the presence of Imidazole .
-
Selectivity: While silyl chlorides can react with amines to form silyl amines (R-NH-SiR'₃), these N-Si bonds are extremely labile and susceptible to hydrolysis or methanolysis. The O-Si bond is thermodynamically stronger and kinetically stable.
-
Role of Imidazole: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate that transfers the silyl group to the alcohol.
DOT Diagram: Synthesis Workflow
Figure 1: Chemoselective synthesis pathway favoring O-silylation over N-silylation.
Technical Characterization (Spectroscopy)[5]
When verifying the identity of CAS 124883-99-4, look for these diagnostic signals. The absence of the O-H stretch and the presence of the silyl methyls are key indicators.
Predicted 1H NMR Profile (CDCl₃, 400 MHz)
-
δ 0.05 ppm (s, 6H): Si-(CH ₃)₂ — Diagnostic for TBDMS.
-
δ 0.89 ppm (s, 9H): Si-C(CH ₃)₃ — Diagnostic for TBDMS.
-
δ 1.30–1.60 ppm (m, 8H): Internal methylene protons (-(CH ₂)₄-).
-
δ 2.68 ppm (t, 2H): -CH ₂-NH₂ — Triplet indicates adjacent methylene.
-
δ 3.60 ppm (t, 2H): -CH ₂-O-Si — Deshielded by oxygen.
Mass Spectrometry (ESI+)[5]
-
[M+H]⁺: 232.46 m/z
-
Fragmentation: Loss of the tert-butyl group is common, often showing a peak at [M-57]⁺.
Applications in Drug Discovery
PROTAC Linker Design
In PROTAC development, the linker length determines the ternary complex geometry between the E3 ligase and the Protein of Interest (POI). This C6-linker provides a flexible, hydrophobic spacer of approximately 8–9 Å.
Workflow:
-
Amine Coupling: The free amine reacts with an activated carboxylic acid on the E3 ligase ligand (e.g., Thalidomide derivative).
-
Deprotection: The TBDMS group is removed to reveal the alcohol.
-
Functionalization: The revealed alcohol is converted to a leaving group (Tosylate/Mesylate) or oxidized to an acid to attach the Warhead (POI ligand).
DOT Diagram: PROTAC Assembly
Figure 2: Step-wise assembly of a PROTAC molecule utilizing the orthogonal protection of CAS 124883-99-4.
Experimental Protocols
Protocol A: Amide Coupling (General)
Use this protocol to attach the linker to a carboxylic acid-containing ligand.
Reagents: Ligand-COOH (1.0 eq), CAS 124883-99-4 (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Activation: Dissolve Ligand-COOH in anhydrous DMF (0.1 M). Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: Ligand + 231 - 18).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄.
Protocol B: TBDMS Deprotection
Use this to reveal the hydroxyl group for further functionalization.
Reagents: TBAF (Tetrabutylammonium fluoride, 1M in THF).
-
Setup: Dissolve the TBDMS-protected intermediate in THF (0.1 M).
-
Addition: Add TBAF solution (1.5 eq) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 1–2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. Note: The byproduct (TBDMS-F) is volatile, but excess TBAF salts must be removed via column chromatography or aqueous washing.
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive).[4]
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Wear chemical-resistant gloves (Nitrile) and safety goggles.
-
Handle in a fume hood to avoid inhaling amine vapors.
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture will slowly degrade the TBDMS group over months; CO₂ from air will form carbamates with the amine.
-
References
-
PubChem. "6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine | C12H29NOSi."[5] National Library of Medicine. Link
-
Corey, E. J., & Venkateswarlu, A. (1972).[6] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. (Foundational chemistry for TBDMS protection).
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
BenchChem. "Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl." Link
-
Thermo Fisher Scientific. "NHS and Sulfo-NHS Instructions." (Protocol for amine coupling).[7][8][9] Link
Sources
- 1. 124883-99-4|6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine|BLD Pharm [bldpharm.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine | 124883-99-4 [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine | C12H29NOSi | CID 15138422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. interchim.fr [interchim.fr]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Hydrophobic Alkyl Linkers in Targeted Protein Degradation
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical structural determinant of pharmacological efficacy. While Polyethylene Glycol (PEG) linkers have historically dominated due to solubility profiles, hydrophobic alkyl linkers have emerged as superior drivers of membrane permeability and ternary complex stability. This guide provides a technical deep-dive into the "linkerology" of alkyl chains, offering actionable protocols for synthesis, validation, and optimization in drug discovery campaigns.
Part 1: The Physicochemical Landscape
Alkyl vs. PEG: The Selection Matrix
The choice between an alkyl chain and a PEG chain fundamentally alters the thermodynamic and kinetic profile of a degrader. Alkyl linkers (
Table 1: Comparative Physicochemical Profile
| Feature | Hydrophobic Alkyl Linkers | PEG (Polyethylene Glycol) Linkers |
| LogP (Lipophilicity) | High (Increases with length) . Critical for crossing lipid bilayers. | Low (Hydrophilic). Improves aqueous solubility but limits passive diffusion. |
| Conformational Entropy | Moderate . Higher energy barrier to rotation than PEG; favors specific folding. | High. "Floppy" nature incurs a higher entropic penalty upon binding. |
| Membrane Permeability | Excellent . Exhibits the "Chameleon Effect" (collapses in water, extends in lipids). | Variable. Often requires active transport or extremely high concentration. |
| Metabolic Stability | Good . Susceptible to P450 | Moderate. Susceptible to oxidative chain shortening (ether cleavage). |
| Ternary Complex | Rigidifying . Can stabilize specific protein-protein interactions (PPIs). | Flexible. Acts as a "cloud" of conformations, often missing specific PPIs. |
The "Chameleon Effect"
A unique advantage of alkyl linkers is their ability to dynamically adapt to the solvent environment.
-
Aqueous Phase: The alkyl chain undergoes hydrophobic collapse, minimizing the solvent-exposed non-polar surface area (decreasing
). -
Lipid Bilayer: Upon membrane contact, the chain extends, facilitating intercalation into the hydrophobic core and enhancing passive permeability (
).
Part 2: Structural Mechanistics & The "Goldilocks" Zone
In PROTAC design, linker length dictates the Effective Molarity (
-
Too Short: Steric clashes prevent the formation of a productive Ternary Complex.
-
Too Long: The entropic penalty of folding the linker reduces the free energy of binding (
). -
Optimal (Alkyl): Often observed between C3 and C12. The intrinsic stiffness of the methylene chain (compared to the ether oxygen in PEG) can pre-organize the molecule, reducing the entropic cost of binding.
Visualization: The Ternary Complex Logic
The following diagram illustrates the structural logic of a PROTAC ternary complex mediated by an alkyl linker.
Caption: Schematic of PROTAC-mediated ternary complex. The alkyl linker (yellow) dictates the spatial proximity and orientation, influencing the cooperativity (α) of the POI-E3 interaction.
Part 3: Strategic Synthesis Protocol
Synthesis of alkyl-linked PROTACs often utilizes amide coupling between a carboxylic acid-functionalized linker and an amine-functionalized ligand. The following is a high-fidelity protocol for Direct-to-Biology (D2B) or library synthesis.
Protocol: Alkyl Linker Amide Coupling
Objective: Conjugate a Boc-amino-alkyl-acid linker to a POI warhead amine.
Reagents:
-
Solvent: DMF (Anhydrous) or DMA.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Methodology:
-
Preparation: Dissolve the Amine-Warhead (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: In a separate vial, dissolve the Alkyl-Linker-Acid (1.2 eq) and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq) and stir for 5 minutes to activate the ester.
-
Expert Insight: Pre-activation prevents warhead degradation if the warhead contains sensitive nucleophiles.
-
-
Coupling: Add the activated linker solution to the warhead solution.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS.
-
Checkpoint: If conversion is <50% after 2 hours, add an additional 0.5 eq of HATU and DIPEA.
-
-
Deprotection (if Boc-protected):
-
Dilute reaction with DCM. Wash with brine.
-
Treat organic layer with 20% TFA/DCM for 1 hour.
-
Evaporate volatiles to yield the crude amine-linker-warhead intermediate.
-
-
Final Conjugation: Repeat steps 1-4 to attach the E3 Ligase Ligand (e.g., Pomalidomide-acid derivative) to the newly exposed amine.
Part 4: Experimental Validation (Self-Validating System)
To rigorously assess the impact of the alkyl linker, one must quantify degradation potency (
Protocol: HiBiT Lytic Degradation Assay
This system uses a split-luciferase tag. The target protein is tagged with a small 11-amino acid peptide (HiBiT).[1][2][3] Detection occurs by adding the complementary LgBiT protein, which binds HiBiT to form a functional luciferase.[1][2][3]
Workflow Logic:
-
Seeding: Cells expressing HiBiT-POI are plated.
-
Treatment: Cells are treated with the Alkyl-PROTAC.
-
Lysis/Detection: Lytic buffer containing LgBiT and substrate is added.[1][2][4]
-
Readout: Luminescence is directly proportional to remaining POI.
Visualization: Degradation Assay Workflow
Caption: Workflow for HiBiT quantitative degradation assay. This method eliminates the variability of antibody binding seen in Western Blots.
Part 5: Troubleshooting & Optimization
Issue: Poor Aqueous Solubility ("Grease Balls")
-
Diagnosis: Compound precipitates in media or shows flatlining in dose-response curves.
-
Solution:
-
Introduce Heteroatoms: Replace a central
with a piperazine or piperidine ring. This adds rigidity and a protonatable nitrogen (improving solubility) without reverting to a full PEG chain. -
Formulation: Use 0.1% Tween-80 or Cyclodextrin in the assay buffer to prevent non-specific plastic binding.
-
Issue: The "Hook Effect"
-
Diagnosis: Degradation decreases at high concentrations.[3]
-
Causality: Binary complexes (PROTAC-POI and PROTAC-E3) outcompete the ternary complex.
-
Alkyl Specifics: Alkyl linkers often show a sharper Hook Effect than PEGs due to higher cooperativity. This is a sign of a good binder but requires careful dosing.
References
-
Linker Length & Effective Molarity: Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
-
Permeability & The Chameleon Effect: Atilaw, Y., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Amide Coupling in PROTAC Synthesis: Goran, S., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability. Journal of Medicinal Chemistry. [Link]
Sources
Synthesis of PROTACs using C6 alkyl linkers
Abstract & Strategic Rationale
The linker moiety of a Proteolysis Targeting Chimera (PROTAC) is often mistakenly viewed as a passive connector. In reality, the linker is a thermodynamic determinant of the ternary complex (POI-Linker-E3). While Polyethylene Glycol (PEG) linkers are favored for their solubility, C6 alkyl (hexamethylene) linkers represent a critical "Goldilocks" motif in degrader design.
Why C6 Alkyl Linkers?
-
Permeability (Lipophilicity Efficiency): Unlike hydrophilic PEGs, C6 alkyl chains are lipophilic. This reduces the Topological Polar Surface Area (TPSA), often enhancing passive membrane permeability for PROTACs that otherwise suffer from high molecular weight.[1]
-
Entropic Advantage: An alkyl chain is more rigid than a PEG chain of equivalent length. This reduces the entropic penalty upon ternary complex formation, potentially stabilizing the protein-protein interaction (PPI) interface.
-
The "Zone of Ubiquitination": The ~8–10 Å span of a C6 linker is frequently the optimal distance to bridge the E3 ligase (e.g., Cereblon) and the target protein without inducing steric clash or "looping out" the ubiquitin transfer zone.
This guide details the synthesis of a Cereblon (CRBN)-recruiting PROTAC using a C6 linker, utilizing a convergent Mono-Boc-Diamine strategy to maximize yield and purity.
Chemical Synthesis Strategy
The most common failure mode in alkyl linker synthesis is polymerization (forming Ligand-Linker-Ligand dimers) when using symmetric dihalides (e.g., 1,6-dibromohexane). To ensure high fidelity, this protocol utilizes a desymmetrization strategy using N-Boc-1,6-diaminohexane.
Workflow Logic
The synthesis proceeds in three phases:
-
E3 Ligand Functionalization: Nucleophilic aromatic substitution (
) on 4-Fluorothalidomide. -
Linker Deprotection: Removal of the Boc group to reveal the reactive amine.
-
Convergent Assembly: Amide coupling to the Target Protein Ligand (Warhead).
Figure 1: Convergent synthesis workflow for a CRBN-based C6-alkyl PROTAC. This route prevents dimerization by using orthogonal amine protection.
Detailed Experimental Protocols
Phase 1: Synthesis of the E3-Linker Module (Thalidomide-C6-NH-Boc)
Objective: Attach the C6 linker to the Cereblon ligand without dimerizing.
Reagents:
-
4-Fluorothalidomide (1.0 eq)
-
N-Boc-1,6-diaminohexane (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMSO (Dimethyl sulfoxide)
Protocol:
-
Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 4-Fluorothalidomide (276 mg, 1.0 mmol) in anhydrous DMSO (3 mL).
-
Addition: Add N-Boc-1,6-diaminohexane (259 mg, 1.2 mmol) followed by DIPEA (348 µL, 2.0 mmol).
-
Expert Note: The 1.2 eq excess of the amine ensures complete consumption of the fluorinated starting material, which is difficult to separate from the product later.
-
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours. The solution should turn yellow/orange.
-
Monitoring: Check via LC-MS. Look for the product mass [M+H]+ = ~473.5 Da.
-
Work-up:
-
Cool to room temperature.
-
Pour the mixture slowly into ice-cold water (30 mL) with vigorous stirring. The product should precipitate as a solid.
-
Filter the precipitate and wash with water (3x) and diethyl ether (2x) to remove residual DMSO and unreacted amine.
-
Yield Expectation: 70–85%.
-
Phase 2: Linker Activation (Boc-Deprotection)
Objective: Reveal the primary amine for final coupling.
Protocol:
-
Dissolve the Intermediate A (from Phase 1) in DCM (Dichloromethane) (5 mL).
-
Add TFA (Trifluoroacetic acid) (1 mL) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Evaporation: Remove solvent under reduced pressure.
-
Critical Step: Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. Residual TFA will quench the coupling reagents in the next step.
-
Phase 3: Final Assembly (Amide Coupling)
Objective: Connect the Target Ligand (Warhead) to the E3-Linker module.
Reagents:
-
Target Ligand-COOH (Warhead with carboxylic acid) (1.0 eq)
-
Thalidomide-C6-NH2 • TFA salt (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.5 eq) – Note: Extra base is needed to neutralize the TFA salt.
-
Anhydrous DMF (N,N-Dimethylformamide)
Protocol:
-
Activation: In a small vial, dissolve the Target Ligand-COOH (0.1 mmol) and HATU (42 mg, 0.11 mmol) in anhydrous DMF (1 mL). Add DIPEA (17 µL, 1.0 eq) and stir for 5 minutes to activate the acid (formation of the OAt ester).
-
Coupling: Dissolve the Thalidomide-C6-NH2 salt (0.1 mmol) in DMF (0.5 mL) with the remaining DIPEA (44 µL, 2.5 eq). Add this solution to the activated acid mixture.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Validation: Monitor by LC-MS. The reaction is usually fast.
-
Purification:
-
Do not perform an aqueous workup (PROTACs are often amphiphilic and form emulsions).
-
Inject the crude DMF mixture directly onto a Reverse-Phase Prep-HPLC (C18 column).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Data Presentation & QC
Physicochemical Comparison: C6 Alkyl vs. PEG3
Use this table to justify your linker choice in internal reports.
| Feature | C6 Alkyl Linker | PEG3 Linker | Impact on PROTAC |
| Length | ~8.5 Å | ~11.0 Å | C6 is shorter; tighter ternary complex. |
| LogP (Lipophilicity) | High (Hydrophobic) | Low (Hydrophilic) | C6 crosses membranes better (Permeability). |
| TPSA | Low | High | High TPSA correlates with poor oral bioavailability. |
| Rigidity | Moderate | Low (Flexible) | C6 has lower entropic penalty upon binding. |
| Solubility | Poor | Excellent | Main challenge of C6: Requires DMSO/Solutol for assays. |
QC Criteria for Release
-
Purity: >95% by HPLC (254 nm).
-
Identity: HRMS (High-Res Mass Spec) error < 5 ppm.
-
Solubility Check: Visual inspection in 100% DMSO at 10 mM. If cloudy, sonicate.
Mechanistic Logic: The Ternary Complex
The C6 linker is not just a rope; it acts as a "molecular ruler."
Figure 2: The C6 linker facilitates a compact Ternary Complex, promoting cooperativity (PPI) between the E3 ligase and the Target Protein.
Troubleshooting & Expert Tips
-
Issue: Low Solubility during Purification.
-
Cause: The C6 chain combined with two aromatic ligands creates a very greasy molecule.
-
Fix: Use a high-organic start in your HPLC method (e.g., start at 30% ACN instead of 5%). Add 10% THF to the mobile phase if necessary.
-
-
Issue: "Hook Effect" in Cellular Assays.
-
Cause: At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) outcompete the ternary complex.
-
Fix: This is intrinsic to PROTACs.[4] However, if the C6 linker is too short to allow a stable ternary complex, the Hook Effect will appear "early" (at lower concentrations). If observed, switch to a C8 or PEG3 linker to relieve steric strain.
-
-
Issue: Incomplete Coupling (Step 3).
-
Cause: The amine salt (TFA) was not fully neutralized.
-
Fix: Ensure you use at least 3.5 equivalents of DIPEA.[5] Check the pH of the reaction mixture on wet pH paper; it must be basic (pH > 8).
-
References
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617.
- Foundational paper establishing the importance of linker length in VHL/CRBN degraders.
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364.
- Early SAR study demonstrating that linker length (C6 vs others)
-
Beyer, A., et al. (2022). "Linkerology: The role of the linker in PROTAC design." ChemMedChem, 17(15).
- Comprehensive review on alkyl vs. PEG linkers and their physicochemical impacts.
-
Testa, A., et al. (2020). "Factors influencing the efficacy of PROTACs." Drug Discovery Today, 25(6), 1066-1072.
- Discusses permeability advantages of alkyl linkers.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
Optimized Reductive Amination Protocols for TBS-Protected Aminohexanol Linkers
Topic: Reductive Amination Protocols for TBS-Protected Aminohexanol Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Abstract
The 6-((tert-butyldimethylsilyl)oxy)hexan-1-amine (TBS-aminohexanol) scaffold is a critical linker in modern medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its utility lies in the orthogonality of the TBS protecting group, which survives basic amination conditions but can be selectively removed later to reveal a hydroxyl handle for further functionalization.
This guide provides two field-validated protocols for coupling TBS-aminohexanol with carbonyl electrophiles. Unlike generic textbook procedures, these protocols are optimized to preserve the acid-sensitive silyl ether while ensuring high conversion rates for both reactive aldehydes and sterically hindered ketones.
Part 1: Strategic Considerations & Mechanistic Logic
The Chemoselectivity Challenge
The primary challenge in utilizing TBS-protected aminohexanol is the acid sensitivity of the tert-butyldimethylsilyl ether. Standard reductive amination conditions often employ acidic catalysts (AcOH, pH 4–5) to accelerate iminium ion formation. If the pH drops too low (<3) or reaction times are prolonged, desilylation occurs, leading to polymerization or competitive cyclization of the resulting amino-alcohol.
Reagent Selection Matrix
We employ a bifurcated strategy based on the electrophilicity of the carbonyl partner:
| Parameter | Method A: Sodium Triacetoxyborohydride (STAB) | Method B: Titanium(IV) Isopropoxide / NaBH₄ |
| Target Substrate | Aldehydes & Cyclic Ketones (Unencumbered) | Acyclic/Hindered Ketones |
| Mechanism | Direct Reductive Amination (Concerted-like) | Lewis Acid Activation |
| TBS Safety | High (Mildly acidic, pH ~5-6) | Excellent (Non-acidic conditions) |
| Water Tolerance | Low (STAB hydrolyzes) | Very Low (Ti(OiPr)₄ hydrolyzes instantly) |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Neat or THF |
Decision Framework (Visualization)
Figure 1: Strategic decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.
Part 2: Experimental Protocols
Protocol A: STAB-Mediated Coupling (For Aldehydes)
This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces iminium ions much faster than carbonyls, allowing for a "one-pot" procedure without pre-forming the imine.
Reagents:
-
Amine: 6-((tert-butyldimethylsilyl)oxy)hexan-1-amine (1.0 equiv)[1]
-
Carbonyl: Aldehyde substrate (1.0 – 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF [0.1 M - 0.2 M]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve the Aldehyde (1.0 equiv) and TBS-aminohexanol (1.0 equiv) in anhydrous DCE.
-
Note: If the amine is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base before adding the aldehyde.
-
-
Imine Equilibration: Add AcOH (1.0 equiv). Stir at room temperature for 15–30 minutes.
-
Why: This buffers the solution to pH ~5–6, promoting the dehydration of the hemiaminal intermediate to the iminium ion without stripping the TBS group.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add STAB (1.4 equiv) in one portion. Remove the ice bath and allow to warm to room temperature.
-
Monitoring: Stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Success Marker: Disappearance of the aldehyde peak. The secondary amine product is often more polar than the aldehyde but less polar than the primary amine.
-
-
Quench & Workup (Critical for TBS Stability):
-
Quench by slowly adding saturated aqueous NaHCO₃ (do NOT use strong acid).
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Protocol B: Titanium(IV)-Mediated Coupling (For Ketones)
Ketones are less electrophilic and sterically bulkier. STAB is often too weak or too slow, leading to side reactions. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine, which is then reduced.
Reagents:
-
Amine: 6-((tert-butyldimethylsilyl)oxy)hexan-1-amine (1.2 equiv)[1]
-
Carbonyl: Ketone substrate (1.0 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Solvent: Neat (preferred) or THF. Ethanol (for the reduction step).[2][3]
Step-by-Step Methodology:
-
Complexation: In a flame-dried flask under Argon, combine the Ketone (1.0 equiv) and TBS-aminohexanol (1.2 equiv).
-
Activation: Add Ti(OiPr)₄ (1.5 equiv) via syringe.
-
Condition: If the substrates are liquid, run this neat (solvent-free). If solids, use the minimum amount of anhydrous THF to solubilize.
-
Reaction: Stir at room temperature for 6–12 hours (or 50°C for 2 hours for very hindered substrates). The solution often becomes viscous/yellow as the titanium-amine complex forms.
-
-
Reduction Step:
-
Dilute the reaction mixture with absolute Ethanol (or Methanol) [0.2 M].
-
Caution: This is exothermic.
-
Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.
-
Why NaBH₄? Once the imine is "locked" by Titanium, we can use the stronger (and cheaper) reducing agent NaBH₄ without risking direct ketone reduction.
-
-
Workup (The "Titanium Emulsion" Fix):
-
Titanium workups are notorious for emulsions.
-
Method: Add 1N NaOH (aq) or water slowly to the reaction mixture. A white precipitate (TiO₂) will form.
-
Dilute with EtOAc. Filter the slurry through a pad of Celite .
-
Wash the Celite pad thoroughly with EtOAc.
-
Separate phases, wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Part 3: Purification & Troubleshooting
Purification Strategy
Secondary amines containing TBS linkers can streak on silica gel due to interaction with silanol groups.
-
Mobile Phase Modifier: Always add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH or Hexane/EtOAc eluent.
-
Alternative: Use amine-functionalized silica cartridges if available.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Loss of TBS group | Reaction medium too acidic (pH < 4). | Reduce AcOH in Method A. Switch to Method B (Ti-mediated) which is non-acidic. |
| Low Conversion (Ketone) | Steric hindrance prevents imine formation. | Use Method B. Increase Ti(OiPr)₄ to 2.0 equiv. Heat the neat mixture to 60°C before reduction. |
| Dialkylation (Tertiary Amine) | Primary amine is too nucleophilic relative to the imine. | Ensure the Carbonyl is in slight excess (1.1 eq) or use slow addition of the amine. (Rare with secondary alkyl linkers). |
| Emulsion during workup | Titanium salts forming gels. | Use the Celite filtration method described in Protocol B. Do not just try to extract; filter first. |
Part 4: Mechanism of Action (STAB Protocol)
The selectivity of STAB arises from the acetoxy groups, which withdraw electron density from the boron atom, making the hydride less nucleophilic than in NaBH₄. It coordinates with the nitrogen of the iminium ion, facilitating an intramolecular hydride transfer.
Figure 2: Mechanistic pathway of STAB-mediated reductive amination, highlighting the critical iminium formation step.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[7][8] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
Sources
- 1. 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine | C12H29NOSi | CID 15138422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Conjugation of 6-amino-TBS-hexanol to E3 ligase ligands
Application Note: Modular Synthesis of PROTAC Linker-E3 Ligand Conjugates using 6-amino-TBS-hexanol
Strategic Overview & Rationale
The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires precise orthogonal chemistry to link an E3 ubiquitin ligase ligand (e.g., Pomalidomide or VHL-032) to a Target Protein of Interest (POI) ligand.
The use of 6-amino-TBS-hexanol (
-
Solubility & Handling: The tert-butyldimethylsilyl (TBS) group masks the polarity of the hydroxyl group, improving solubility in organic solvents (DCM, DMF) during the initial amide coupling with the E3 ligand.
-
Chemo-orthogonality: The TBS group prevents self-polymerization or side reactions with the carboxylic acid of the E3 ligand. It remains stable during basic amide coupling but can be selectively removed later to reveal a hydroxyl handle for the final attachment of the POI ligand (via Tosylation/Mesylation or Mitsunobu chemistry).
This guide details the Amide Coupling of this linker to a carboxyl-functionalized E3 ligand, followed by the TBS Deprotection to generate the reactive intermediate.
Visual Workflow (Reaction Scheme)
The following diagram outlines the synthetic pathway and critical decision points.
Caption: Figure 1. Modular assembly workflow. The E3 ligand is coupled to the protected linker, purified, and then deprotected to yield the alcohol handle.
Protocol A: Amide Coupling (Conjugation)
This protocol assumes the use of a carboxylic acid-functionalized E3 ligand (e.g., Pomalidomide-5-carboxylic acid for CRBN or VHL-acid ).
Reagents & Materials:
-
E3 Ligand-COOH (1.0 equiv)[1]
-
6-amino-TBS-hexanol (1.1 equiv)
-
HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
-
DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]
-
Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the E3 Ligand-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration). -
Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to generate the activated ester (OAt-ester).
-
Expert Insight: Pre-activation is crucial to minimize racemization if the E3 ligand contains chiral centers (common in VHL ligands).
-
-
Linker Addition: Add 6-amino-TBS-hexanol (1.1 equiv) dissolved in a minimal amount of DMF dropwise.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Workup:
-
Purification: Flash Column Chromatography (SiO2).[4]
-
Gradient: 0–5% MeOH in DCM. (The TBS group makes this intermediate relatively non-polar).
-
Protocol B: TBS Deprotection (Activation)
Removal of the silyl group reveals the primary alcohol.
Reagents:
-
Intermediate A (from Protocol A)
-
TBAF (1.0 M in THF) or HCl (4M in Dioxane)
Method 1: TBAF (Standard - Fast but requires careful workup)
-
Dissolve Intermediate A in THF (0.1 M).
-
Add TBAF (1.2 equiv) dropwise at 0°C. Warm to RT and stir for 1–2 hours.
-
Monitoring: TLC will show a drastic drop in Rf (formation of polar -OH).
-
Critical Workup (The "Calcium Scavenge"): TBAF residues can ruin subsequent reactions.
-
Step: Add
powder and Dowex 50W-X8 (H+ form) resin to the reaction mixture. Stir for 30 mins. This precipitates fluoride as and scavenges the tetrabutylammonium cation. -
Filter through a celite pad and concentrate.
-
-
Purification: Flash Chromatography (DCM/MeOH, 0–10% gradient).
Method 2: Acidic Cleavage (Alternative - Slower but cleaner)
-
Use if: Your E3 ligand is sensitive to basic fluoride sources or if you want to avoid TBAF salts.
-
Dissolve Intermediate A in MeOH.[2] Add catalytic p-TsOH or 10% volume of HCl (4M in Dioxane) . Stir for 4–12 hours.
-
Neutralize with
, extract with EtOAc.[2]
Quality Control & Validation
Verify the identity of the E3-Linker-OH synthon before proceeding to the final PROTAC assembly.
| Analytic Method | Expected Observation (Success Criteria) |
| LC-MS | Mass Shift: Loss of 114 Da (TBS group: |
| 1H NMR | Disappearance: Loss of singlet at ~0.9 ppm (9H, t-Butyl) and ~0.1 ppm (6H, Si-Me). Appearance: New broad singlet or triplet at ~3.5–4.0 ppm corresponding to the free |
| Yield | Coupling: >80% is typical.[6] Deprotection: >90% is typical. |
Troubleshooting Guide
Caption: Figure 2. Decision tree for common synthetic bottlenecks.
Common Pitfalls:
-
DMF Carryover: DMF is high-boiling and can interfere with NMR. Solution: rigorous LiCl (aq) washes or azeotroping with heptane.
-
TBAF "Goo": Tetrabutylammonium salts are viscous and hard to remove. Solution: Use the Calcium Carbonate/Dowex workup described in Protocol B.
References
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. Link
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-985. Link
-
Common Organic Chemistry. (2023). TBS Deprotection Protocols (TBAF and Acidic).[2][4] Link
Sources
Application Note: Synthesis of Heterobifunctional Degraders using C6 Linkers
Abstract & Strategic Rationale
The linker moiety in a heterobifunctional degrader (PROTAC) is often mistakenly viewed as a passive connector. In reality, the linker is a critical determinant of ternary complex stability (
This guide focuses on the design and synthesis of degraders utilizing C6-alkyl linkers (hexamethylene chains). Unlike polyethylene glycol (PEG) linkers, which are hydrophilic and highly flexible, C6 linkers offer distinct physicochemical properties:
-
Hydrophobicity: Increases lipophilicity (cLogP), often enhancing passive membrane permeability.[1]
-
Entropic Advantage: The carbon chain possesses fewer degrees of freedom than equivalent PEG chains, potentially reducing the entropic penalty upon ternary complex formation.
-
Structural Definedness: The ~8-9 Å length of a C6 chain is often the "Goldilocks" zone for avoiding steric clashes while preventing the "floppiness" that reduces degradation efficiency.
Comparison: C6-Alkyl vs. PEG Linkers
| Feature | C6-Alkyl Linker | PEG Linker (PEG2-PEG3) |
| Hydrophilicity | Low (Lipophilic) | High (Hydrophilic) |
| Rigidity | Moderate (Semi-rigid) | Low (Highly Flexible) |
| Cell Permeability | Generally Higher | Variable (Polar Surface Area dependent) |
| Solubility | Poor in aqueous media | Excellent |
| Metabolic Stability | High (Oxidation resistant) | Moderate (Susceptible to oxidative cleavage) |
Mechanism of Action & Design Logic
The C6 linker must position the Target Protein (POI) and the E3 Ligase (e.g., CRBN or VHL) in a precise orientation that permits ubiquitin transfer.
Visualization: The Ternary Complex
The following diagram illustrates the structural logic. The C6 linker acts as a rigid spacer, enforcing proximity.
Caption: Schematic of the Ternary Complex. The C6 linker (grey) mediates the distance and orientation between the POI and E3 Ligase, critical for ubiquitination.
Synthesis Protocol: Convergent Amide Coupling
The most robust method for incorporating a C6 linker is Convergent Synthesis via amide coupling. This approach minimizes the waste of precious POI ligands.
Synthetic Strategy:
-
Fragment A: E3 Ligase Binder functionalized with the C6 linker and a terminal amine.
-
Fragment B: POI Ligand with a carboxylic acid handle.
-
Coupling: Amide bond formation.
Reagents & Equipment[2][3][4][5][6][7]
-
Solvents: Anhydrous DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide).
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).
-
Linker Precursor: N-Boc-1,6-diaminohexane (CAS: 51857-17-1) or 6-Amino-1-hexanol (if ether linkage is required).
-
Purification: Preparative HPLC (C18 column).
Workflow Diagram
Caption: Convergent synthesis workflow. The E3 ligand is first modified with the C6 linker to create a "universal" E3-linker amine, which is then coupled to the specific POI ligand.
Detailed Step-by-Step Protocol
Phase 1: Preparation of E3-Linker-Amine (The "Anchor")
Goal: Attach the C6 chain to the E3 ligand (e.g., Pomalidomide derivative).
-
Dissolution: Dissolve 1.0 eq of Pomalidomide-COOH (or VHL-acid) in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 10 minutes at Room Temperature (RT) to form the active ester.
-
Linker Addition: Add 1.5 eq of N-Boc-1,6-diaminohexane. The excess prevents dimerization.
-
Reaction: Stir for 2–4 hours. Monitor by LC-MS (Look for Mass: Ligand + Linker + Boc).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the intermediate in DCM:TFA (4:1). Stir for 1 hour to remove the Boc group. Evaporate volatiles strictly (TFA interferes with the next step).
-
Checkpoint: You now have the TFA salt of E3-Ligand-C6-NH₂ .
-
Phase 2: Final Assembly (The "Warhead" Coupling)
Goal: Connect the POI ligand to the Anchor.
-
Activation: Dissolve 1.0 eq of POI Ligand-COOH in DMF (0.05 M). Add 1.1 eq HATU and 4.0 eq DIPEA (extra base needed to neutralize the TFA salt from Phase 1).
-
Coupling: Add 1.0 eq of E3-Ligand-C6-NH₂ (from Phase 1).
-
Reaction: Stir at RT for 4–16 hours.
-
Note: C6 linkers are hydrophobic. If the reaction turns cloudy, add a small amount of DMSO to maintain solubility.
-
-
Monitoring: LC-MS should show the disappearance of the amine and formation of the final product mass.
Purification & Characterization (The C6 Challenge)
C6-linked PROTACs are significantly more hydrophobic than their PEG counterparts. Standard purification protocols often fail due to precipitation or retention on the column.
Troubleshooting "Greasy" PROTACs
| Issue | Cause | Solution |
| Precipitation in HPLC | Compound is too lipophilic for standard water/MeCN gradients. | Solvent Switch: Dissolve crude in DMSO/MeOH (1:1). Use a column heater (40°C). |
| Broad Peaks / Tailing | Aggregation on the column. | Modifier: Add 0.1% Formic Acid and 5% Isopropanol to Mobile Phase B. |
| Retention Time > 20 min | Strong interaction with C18 stationary phase. | Column Switch: Use a C8 or Phenyl-Hexyl column instead of C18. |
QC Standards
-
LC-MS: Purity > 95% at 254 nm.
-
1H NMR: Verify the integrity of the C6 chain. The internal methylene protons (–CH₂–CH₂–) typically appear as a broad multiplet around 1.2 – 1.6 ppm, distinct from PEG protons (3.6 ppm).
Biological Validation[2]
Once synthesized, the molecule must be validated for degradation efficiency.
-
DC50 Determination: Treat cells with a concentration range (1 nM – 10 µM) for 24h. Perform Western Blot. The DC50 is the concentration at which 50% of the POI is degraded.
-
Hook Effect Analysis: C6 linkers can be very potent. Ensure you test high concentrations (>10 µM). If degradation efficacy decreases at high doses, this confirms the "Hook Effect" (formation of binary complexes), validating the mechanism is indeed PROTAC-driven and not just inhibition.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Link
-
Maple, H. J., et al. (2019). Factor to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. ACS Combinatorial Science, 21(12). Link
-
BenchChem Application Note. (2025). Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. Link
-
Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy.[1][2][3] Journal of Hematology & Oncology, 13, 50. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrophobic CPP/HDO conjugates: a new frontier in oligonucleotide-warheaded PROTAC delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
Selective deprotection of TBS group in presence of amines
Welcome to the Silyl Ether Deprotection Support Center .
As a Senior Application Scientist, I have structured this guide to address the specific challenges of removing tert-butyldimethylsilyl (TBS) groups in molecules containing amine functionalities. This is a common bottleneck; amines can act as internal bases, nucleophiles, or acid-scavengers, disrupting standard deprotection protocols.
Module 1: Diagnostic & Reagent Selection
Before starting, you must categorize your substrate. The state of your amine (free base, salt, or protected) dictates the chemical compatibility of the deprotection reagent.
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the safest starting point for your experiment.
Figure 1: Decision matrix for selecting deprotection reagents based on amine functionality and substrate sensitivity.
Module 2: Troubleshooting TBAF (The "Basicity" Trap)
The Issue: Users frequently report decomposition, elimination (enone formation), or racemization when using commercial Tetrabutylammonium Fluoride (TBAF) on amine-containing substrates.
The Science:
Commercial TBAF (usually 1M in THF) is not just a source of
-
Effect on Amines: While free amines are basic, the "naked" fluoride in TBAF is extremely basic (
of HF in DMSO is ~15, but effective basicity is higher in dry organic solvents). This can deprotonate -protons or cause elimination.
The Solution: Buffered TBAF Buffering TBAF with Acetic Acid (AcOH) creates a complex that retains silyl-cleaving power while neutralizing the hydroxide/basic fluoride species.
Protocol: Buffered TBAF Deprotection
Best for: Base-sensitive substrates containing protected amines.
-
Preparation: In a vial, mix commercial 1M TBAF (THF) with Glacial Acetic Acid in a 1:1 molar ratio.
-
Note: The solution is stable. Prepare fresh for critical steps.
-
-
Execution: Add the TBAF:AcOH (1:1) mixture (1.5 – 2.0 equiv) to your substrate in THF at 0°C.
-
Monitoring: Warm to Room Temperature (RT). Reaction is usually slower than unbuffered TBAF (2–6 hours).
-
Workup (Crucial):
-
Standard: Quench with Sat.
.[1] -
Pro-Tip (Avoid Emulsions): If your amine creates emulsions, use the Solid-Phase Workup :
-
Add
(powder) and Dowex 50WX8 (H+ form) to the reaction mixture.[2] -
Stir 20 mins. The resin captures the ammonium salts; Calcium captures the fluoride.
-
Filter through a pad of Celite. Evaporate.
-
-
Module 3: Troubleshooting HF-Pyridine (The "Stalling" Effect)
The Issue: "I added HF-Pyridine to my free amine substrate, and nothing happened. The TBS group won't budge."
The Science: HF-Pyridine (Olah's Reagent) is a complex of ~70% HF and 30% Pyridine. It is acidic.[3][4]
-
The Amine Effect: If your substrate has a free amine (
), it acts as a "proton sponge," reacting with HF to form the hydrofluoride salt ( ). This lowers the effective concentration of active HF available to attack the Silicon.
The Solution: Stoichiometry Adjustment & Plasticware
Protocol: HF-Pyridine for Free Amines
Best for: Acid-stable, base-sensitive substrates.
-
Equipment: WARNING. HF attacks glass. Use polypropylene (plastic) vials and syringes.
-
Reagent Loading: Because the amine will scavenge HF, you must increase the equivalents.
-
Standard: 10–20 equiv HF-Py.
-
With Free Amine: Increase to 20–40 equiv .
-
-
Buffering (Optional): If the substrate is also acid-sensitive (e.g., contains an acetal), dilute the HF-Pyridine with excess Pyridine (1:5 ratio) before addition.
-
Quenching (The "Safe" Way):
-
Do NOT dump into bicarbonate (violent gas evolution).
-
Method: Dilute with EtOAc, then slowly add to a stirred mixture of Sat.
and excess solid . The Calcium precipitates fluoride as (white solid), making the aqueous layer safer to handle.
-
Module 4: Acidic Deprotection (Solubility Issues)
The Issue: "My reaction turned into a slurry and stopped."
The Science:
Using mineral acids (HCl,
-
Solubility: The resulting ammonium salt is often insoluble in THF or Ether, precipitating out of solution and halting the reaction.
The Solution: Solvent Systems
Protocol: HCl/MeOH Deprotection
Best for: Simple, robust molecules.
-
Solvent: Use Methanol (MeOH) or Ethanol (EtOH) exclusively. Do not use THF/DCM as the primary solvent.
-
Acid: Add Acetyl Chloride (AcCl) dropwise to MeOH at 0°C. This generates anhydrous HCl in situ.
-
Ratio: 3–5 equiv (1 equiv to protonate the amine, 2–4 equiv to drive catalysis).
-
-
Workup:
-
Evaporate the MeOH first (do not extract yet).
-
Redissolve residue in EtOAc.
-
Wash with Sat.
to liberate the free amine.
-
Comparative Data: Reagent Performance
| Feature | TBAF (Standard) | TBAF (Buffered AcOH) | HF-Pyridine | HCl / MeOH |
| pH Environment | Basic (High) | Neutral / Mildly Acidic | Acidic | Strongly Acidic |
| Amine Compatibility | Poor (Side reactions) | Excellent (Protected) | Good (Free Amines) | Good (Forms Salts) |
| Reaction Speed | Fast (<1 h) | Moderate (2–6 h) | Slow (Overnight) | Moderate |
| Selectivity ( | Low | Moderate | High | Moderate |
| Risk Factor | Elimination / Racemization | Low | Glass Etching / Burns | Acid Hydrolysis |
Frequently Asked Questions (FAQ)
Q: I have both an
Q: My product is water-soluble. How do I remove TBAF without an aqueous wash? A: Use the Dowex/CaCO3 method described in Module 2. Alternatively, switch to TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). TAS-F is a non-basic, anhydrous fluoride source that can often be removed by simple filtration or trituration, though it is significantly more expensive.
Q: Can I use catalytic Lewis Acids?
A: Yes. Reagents like
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[5][6][7] Journal of the American Chemical Society.[6] Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference Text).
-
Kishi, Y., et al. (2007).[8] Operationally simple and efficient work-up procedure for TBAF-mediated desilylation.[8] Organic Letters. Link
- Nicolaou, K. C., et al. (1984). Applications of HF-Pyridine in synthesis.
-
Crouch, R. D. (2013). Selective deprotection of silyl ethers.[4][5][6][8][9][10][11][12] Tetrahedron. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ace.as-pub.com [ace.as-pub.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: TBS Ether Stability in Basic Amination
Ticket ID: TBS-AMN-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Interface: Risk Assessment
Before proceeding with your amination reaction, utilize this decision matrix to evaluate the stability of your tert-butyldimethylsilyl (TBS) ether. While TBS is classically defined as "base-stable," this generalization fails under specific high-energy catalytic conditions.
Figure 1: Decision matrix for evaluating TBS stability. Note that polar aprotic solvents significantly increase the nucleophilicity of bases, endangering the silyl group.
Core Knowledge Base (FAQ & Deep Dive)
Q1: Is TBS stable to Sodium tert-butoxide (NaOtBu) during Buchwald-Hartwig amination?
Short Answer: Generally, yes , but with critical caveats regarding moisture.
Technical Explanation:
Sterically, the tert-butyl group on the silicon renders the TBS ether resistant to direct nucleophilic attack by the bulky tert-butoxide anion (
-
The Mechanism of Failure:
is highly hygroscopic. If the reagent is "wet" or the solvent is not anhydrous, reacts with water to generate Sodium Hydroxide ( ). -
Hydroxide Attack: Unlike the bulky
, the small hydroxide ion ( ) can penetrate the steric shield of the TBS group, forming a pentacoordinate silicon intermediate that leads to cleavage (deprotection). -
Recommendation: Use sublimed grade
and store it in a glovebox. If the reaction turns opaque or "sludgy" rapidly, you likely have hydroxide formation [1].
Q2: My TBS group didn't fall off, but it moved. What happened?
Diagnosis: You have encountered Base-Promoted Silyl Migration (1,2- or 1,3-Brook-type Rearrangement) .
The Scenario: You have a free amine or alcohol nearby (vicinal or separated by one carbon). Under basic conditions, the amine/alcohol is deprotonated. This intramolecular nucleophile attacks the silicon atom, forming a cyclic pentacoordinate transition state. The silyl group then "hops" to the new heteroatom.
-
O
N Migration: Common in amino-alcohol systems. The Si-O bond is stronger than Si-N, but kinetic control or solvent effects can drive the silyl group to the nitrogen, effectively "deprotecting" your alcohol and "protecting" your amine, killing the amination reaction [2].
Q3: Does the choice of solvent affect TBS stability?
Answer: Yes, drastically.
-
Toluene/Dioxane: These non-polar solvents favor tight ion pairing. The base is less reactive/dissociated, making the TBS group safer.
-
DMF/DMSO/NMP: These polar aprotic solvents solvate the cation (
, ), leaving the anion "naked" and highly reactive. In DMF, even mild bases like carbonates can occasionally trigger silyl migration or cleavage at elevated temperatures ( C).
Comparative Data: Base Compatibility
The following table summarizes the estimated stability of primary alkyl TBS ethers under standard amination conditions (0.1 M, 24h).
| Base Reagent | Solvent | Temp ( | TBS Stability Rating | Primary Failure Mode |
| DCM/THF | 25-60 | Excellent | None | |
| DMF | 80-100 | Good | Migration (if vicinal nucleophile present) | |
| Toluene | 100 | Good | Hydrolysis (requires trace | |
| THF | 60 | Moderate | Hydrolysis / Migration | |
| THF | -78 to 25 | Fair | Elimination (if | |
| MeOH/H2O | 25 | Poor | Direct Nucleophilic Cleavage |
Troubleshooting Protocols
Protocol A: Preventing Silyl Migration (The "Solvent Switch")
If you observe O
-
Standard Condition: Pd(OAc)2, BINAP, NaOtBu , Toluene , 100°C.
-
The Fix: Switch the base to
(Cesium Carbonate) and the solvent to 1,4-Dioxane .-
Why: Carbonates are weaker bases than alkoxides. Cesium is large and "soft," often improving solubility without the aggressive "naked anion" effect of NaH in DMF.
-
Procedure:
-
Dry 1,4-Dioxane over molecular sieves (3Å) for 24h.
-
Degas solvent via sparging with Argon for 20 mins.
-
Add
(2.0 equiv), Aryl Halide (1.0 equiv), Amine (1.2 equiv), Catalyst (5 mol%). -
Heat to 90-100°C.
-
-
Protocol B: Recovering from Accidental Deprotection
If your TBS group vanishes during a Buchwald coupling using
-
Check Reagents: Perform a Karl Fischer titration on your solvent and check the age of your
. -
The "Scavenger" Method: Add 5-10% HMDS (Hexamethyldisilazane) to the reaction mixture.
Mechanistic Visualization: The Migration Trap
The following diagram illustrates the mechanism of base-catalyzed intramolecular silyl migration (O
Figure 2: Mechanism of intramolecular O
References
-
Greene's Protective Groups in Organic Synthesis
-
Wuts, P. G. M. (2014).[6] Greene's Protective Groups in Organic Synthesis. Wiley.
- Relevance: The definitive guide on stability constants for silyl ethers.
-
-
Buchwald-Hartwig Amination: Practical Consider
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Relevance: Discusses base selection ( vs ) and functional group tolerance.
-
Silyl Migr
- Brook, A. G. (1974). "Molecular rearrangements of organosilicon compounds." Accounts of Chemical Research.
- Relevance: Foundational mechanistic work on 1,2-silyl shifts (Brook Rearrangement).
Sources
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ace.as-pub.com [ace.as-pub.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Amine Oxidation in Silyl-Protected Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenge of preventing amine oxidation in silyl-protected linkers. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing a gradual color change (e.g., to yellow or brown) in my silyl-protected amine linker solution, even when stored. What could be the cause?
A1: A gradual color change is often a visual indicator of amine oxidation. Even with the silyl protecting group, residual reactivity or slow degradation can expose the amine to atmospheric oxygen. This is particularly common with arylamines. To mitigate this, always handle and store your silyl-protected linkers under an inert atmosphere (e.g., argon or nitrogen).[1] Using deoxygenated solvents for storage and reactions is also a critical preventative measure.
Q2: My reaction yield is consistently low when using a silyl-protected amine linker. Could oxidation be the culprit?
A2: Yes, amine oxidation can significantly reduce your reaction yield. The oxidized species are typically unreactive in the desired coupling reaction. To confirm if oxidation is occurring, you can use analytical techniques like Thin-Layer Chromatography (TLC) to look for the appearance of new, more polar spots, or utilize LC-MS to identify the mass of potential oxidized byproducts.
Q3: Are certain silyl protecting groups more susceptible to leading to amine oxidation?
A3: The stability of the silyl group is a crucial factor. Less sterically hindered silyl groups like Trimethylsilyl (TMS) are more labile and can be inadvertently cleaved under mildly acidic or basic conditions, exposing the amine to oxidation.[2][3][4] More robust, sterically hindered groups such as tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS) offer greater stability and are generally preferred for protecting amines during multi-step syntheses.[2][5]
Q4: Can my purification method contribute to amine oxidation?
A4: Absolutely. Standard silica gel column chromatography can be problematic. The slightly acidic nature of silica gel can lead to the cleavage of more sensitive silyl protecting groups, and the large surface area in the presence of air can promote oxidation of the deprotected amine. Consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel with a base like triethylamine before use. Performing the chromatography quickly and under an inert atmosphere can also help.
Q5: What are the immediate steps I should take if I suspect amine oxidation?
A5: If you suspect oxidation, the first step is to confirm it analytically (TLC, LC-MS). If confirmed, immediately switch to using an inert atmosphere for all subsequent steps.[1] It's also advisable to re-purify your silyl-protected linker to remove any oxidized impurities before proceeding with your synthesis.
II. Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving issues related to amine oxidation in silyl-protected linkers.
Issue 1: Unexpected Side Products Detected by LC-MS
Probable Cause: Amine oxidation leading to the formation of nitroso, nitro, or other oxidized species. The presence of certain reagents in your reaction mixture can also act as oxidizing agents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
In-Depth Analysis and Solutions:
-
Identifying Oxidized Species: An increase in mass corresponding to the addition of one or more oxygen atoms (+16 amu for N-oxide, +32 for nitro) is a strong indicator of oxidation.
-
Common Oxidizing Agents in Synthesis: Be mindful of reagents that can act as oxidants. These can include certain coupling reagents used in peptide synthesis or residual reagents from previous steps.[6] For example, some peptide coupling reagents, if not handled correctly, can generate oxidative side products.[7][8][9]
-
Implementing Inert Atmosphere: The most effective preventative measure is the rigorous exclusion of oxygen.[1] This involves using Schlenk lines or a glovebox for all manipulations, including weighing reagents and setting up reactions. Solvents should be thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), can help to inhibit oxidation pathways.[10]
Issue 2: Silyl Group Cleavage During Reaction or Workup
Probable Cause: The chosen silyl protecting group is not stable under the reaction or workup conditions. This premature deprotection exposes the highly reactive amine, which is then susceptible to oxidation.
Stability of Common Silyl Protecting Groups
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Fluoride) | Key Considerations |
| Trimethylsilyl | TMS | Least Stable | Least Stable | Prone to cleavage with mild acid or base; not recommended for multi-step synthesis.[2][4] |
| Triethylsilyl | TES | More stable than TMS | More stable than TMS | Offers a moderate increase in stability over TMS.[2] |
| tert-Butyldimethylsilyl | TBS/TBDMS | Stable | Stable | A good general-purpose protecting group with a balance of stability and ease of removal.[2][5] |
| Triisopropylsilyl | TIPS | Very Stable | More stable than TBS | Highly sterically hindered, providing excellent stability.[2][5] |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | Most Stable | Offers exceptional stability, particularly to acidic conditions.[2] |
This table summarizes the relative stability of common silyl protecting groups. The choice of protecting group should be tailored to the specific reaction conditions.
Experimental Protocol: Stability Test for Silyl-Protected Linker
This protocol allows you to assess the stability of your silyl-protected linker under your proposed reaction conditions before committing to a large-scale synthesis.
-
Preparation: In a clean, dry vial, dissolve a small amount (5-10 mg) of your silyl-protected amine linker in the solvent you plan to use for your reaction.
-
Mock Reaction: Add all the reagents for your planned reaction except for the coupling partner.
-
Monitoring: Stir the mixture at the intended reaction temperature. At regular intervals (e.g., 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture.
-
Analysis: Analyze each aliquot by TLC or LC-MS. Look for the appearance of a new, more polar spot (TLC) or the mass of the deprotected amine (LC-MS).
-
Evaluation: If you observe significant deprotection, your chosen silyl group is not sufficiently stable. You should consider using a more robust protecting group (see table above) or modifying your reaction conditions (e.g., using a non-protic solvent, a milder base).
Issue 3: Difficulty in Purifying the Silyl-Protected Amine Linker without Decomposition
Probable Cause: As mentioned, standard silica gel chromatography can promote both deprotection and oxidation.
Alternative Purification Strategies:
-
Base-Washed Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent purification method that avoids the issues associated with chromatography.
-
Rapid Chromatography: If chromatography is unavoidable, perform it as quickly as possible to minimize the contact time between your compound and the stationary phase. Use a higher flow rate and a slightly more polar eluent system.
III. Analytical Methods for Detecting Amine Oxidation
Accurate detection of amine oxidation is crucial for effective troubleshooting.
-
Thin-Layer Chromatography (TLC): Oxidized byproducts are generally more polar than the parent amine and will have a lower Rf value. The appearance of new spots near the baseline can be an indication of oxidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying oxidized species by their mass-to-charge ratio. Look for peaks corresponding to the mass of your starting material plus 16, 32, or other multiples of 16.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The formation of N-oxides or nitro groups will result in the appearance of new, characteristic peaks in the IR spectrum.
-
UV-Vis Spectroscopy: Some oxidized amines exhibit a distinct UV-Vis absorbance that can be monitored to quantify the extent of degradation.[11]
Caption: General pathway for amine oxidation following silyl deprotection.
By understanding the mechanisms of amine oxidation and implementing these preventative and troubleshooting strategies, you can significantly improve the success rate of your synthetic endeavors involving silyl-protected linkers.
IV. References
-
Rochelle, G. T., et al. (2019). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. ResearchGate. [Link]
-
Ghazvini Zadeh, E. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. [Link]
-
Gelest. Silyl Groups. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Burgess, K., et al. (2012). Inhibition of amine oxidation. Google Patents.
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 12-21. [Link]
-
Gorrod, J. W., & Damani, L. A. (1970). Thin-layer chromatography of amine oxidation products. Analytical Chemistry, 42(6), 564–570. [Link]
-
Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). National Energy Technology Laboratory. [Link]
-
Willingdon College, Sangli. Protection and deprotection. [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Ammonia. [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Sheilan, M. (2016). Chemical analysis in amine system operations. EPTQ. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
El-Zahry, M. R., & El-Moneim, M. S. A. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 398. [Link]
-
Organic Chemistry Portal. Oxidizing Agents. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Kotha, S., & Raj, V. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 69(1), 18.1.1-18.1.34. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 12-21. [Link]
-
BMA-Bio. Optimizing Peptide Coupling: Key Techniques. [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxidizing Agents [organic-chemistry.org]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of Air-Sensitive Amine Linkers
Welcome to the technical support guide for handling and storing air-sensitive amine linkers. This resource is designed for researchers, scientists, and drug development professionals who work with these critical but sensitive reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.
Introduction: The Challenge of Air-Sensitive Amine Linkers
Amine linkers are indispensable in bioconjugation, drug delivery, and materials science. However, their utility is often paralleled by their sensitivity to atmospheric conditions. Exposure to oxygen and moisture can lead to degradation, compromising the integrity of your experiments and the quality of your final products.[1] This guide provides a comprehensive framework for the proper storage and handling of these sensitive compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of air-sensitive amine linkers.
Q1: What makes an amine linker "air-sensitive"?
A1: The primary culprits are oxygen and moisture. The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation by atmospheric oxygen.[1] Furthermore, many amines are hygroscopic, meaning they readily absorb moisture from the air, which can lead to hydrolysis or other unwanted side reactions.[2] Some amines can also react with carbon dioxide present in the air.[3]
Q2: I received my amine linker in a special bottle. How do I handle it?
A2: Many air-sensitive reagents are supplied in bottles with a specialized septum-sealed cap, such as Sure/Seal™ bottles.[4][5] This design allows for the removal of the reagent using a syringe or cannula without exposing the bulk material to the atmosphere. Always use a dry, inert gas (like nitrogen or argon) to create a positive pressure in the bottle when withdrawing the linker.[4]
Q3: What is the ideal storage temperature for my amine linker?
A3: The optimal storage temperature is specific to the linker and can usually be found on the product's technical data sheet or Safety Data Sheet (SDS). Generally, storage at low temperatures (refrigerated at 2-8°C or frozen) is recommended to slow down potential degradation pathways.[1][6] However, always allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold surfaces.[7]
Q4: How can I tell if my amine linker has degraded?
A4: Visual inspection can sometimes reveal degradation (e.g., color change, precipitation). However, the absence of these signs does not guarantee purity. The most reliable method is analytical characterization. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal impurities and degradation products.[8] For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is often employed.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Inconsistent Reaction Yields
-
Symptom: You observe variable or lower-than-expected yields in your conjugation or synthesis reactions.
-
Possible Cause 1: Linker Degradation. The most likely cause is the degradation of the amine linker due to improper storage or handling. Oxidation or hydrolysis of the amine will reduce the amount of active linker available for your reaction.
-
Solution:
-
Verify Storage Conditions: Ensure the linker is stored at the recommended temperature and under an inert atmosphere.[9]
-
Use Proper Handling Techniques: Employ inert atmosphere techniques, such as using a Schlenk line or a glove box, for all manipulations.[4]
-
Perform a Quality Control Check: If degradation is suspected, re-analyze the linker using NMR or HPLC to confirm its purity before use.
-
-
Possible Cause 2: Contaminated Solvents or Reagents. Residual moisture or other reactive impurities in your solvents or other reagents can consume the amine linker.
-
Solution:
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents that have been properly dried and stored.[10]
-
Check Compatibility: Ensure all other reagents in your reaction are compatible with the amine linker.
-
Issue 2: Formation of Unidentified Byproducts
-
Symptom: Your reaction mixture shows unexpected spots on TLC or peaks in HPLC/LC-MS analysis.
-
Possible Cause: Reaction with Atmospheric Components. Air-sensitive amines can react with atmospheric CO2 to form urea derivatives, or with oxygen to form various oxidation products.[3][11]
-
Solution:
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (nitrogen or argon) or by using several freeze-pump-thaw cycles.[4]
-
Maintain Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of a dry, inert gas.[12] A simple way to visualize this is with an oil bubbler attached to your reaction setup.[4]
-
Issue 3: Difficulty in Handling Small Quantities
-
Symptom: You need to weigh or dispense very small amounts of a viscous or solid amine linker without exposing it to air.
-
Solution:
-
Work in a Glove Box: A glove box provides the most controlled environment for handling air-sensitive solids and liquids.[4]
-
Prepare a Stock Solution: If possible, prepare a stock solution of the linker in a suitable anhydrous, degassed solvent inside a glove box or using Schlenk techniques. This allows for easier and more accurate dispensing of small quantities via syringe.[7] Remember that NHS-ester moieties can hydrolyze, so stock solutions of linkers containing them should be used immediately.[7]
-
Experimental Protocols
Protocol 1: Transfer of an Air-Sensitive Amine Linker Using a Syringe
This protocol describes the transfer of a liquid amine linker from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Sure/Seal™ bottle of amine linker
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, gas-tight syringe with a long needle
-
Source of dry nitrogen or argon with a needle adapter
-
A second "exit" needle
Procedure:
-
Allow the Sure/Seal™ bottle to warm to room temperature before use.
-
Purge the reaction flask with dry nitrogen or argon for several minutes. This is achieved by inserting a needle connected to the inert gas source and a second, shorter exit needle to allow the displaced air to escape.[12]
-
Remove the exit needle and maintain a slight positive pressure of inert gas in the flask (a balloon can be used to maintain this pressure).[12]
-
Carefully insert the needle of the gas-tight syringe through the septum of the Sure/Seal™ bottle, ensuring the needle tip is in the headspace above the liquid.
-
Gently purge the syringe with the inert gas from the headspace.
-
Lower the needle tip into the liquid and slowly withdraw the desired volume of the amine linker. It's good practice to withdraw a slightly larger volume than needed.
-
Remove any gas bubbles from the syringe by inverting it and carefully pushing the plunger until the liquid reaches the desired volume mark.
-
Withdraw the needle from the bottle and quickly insert it into the septum of the reaction flask.
-
Slowly add the amine linker to the reaction mixture.
-
Rinse the syringe by withdrawing some of the reaction solvent into it and re-injecting it into the flask.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This protocol outlines the basic setup for a reaction requiring an inert atmosphere using a Schlenk line or a balloon filled with inert gas.
Materials:
-
Oven-dried glassware (reaction flask, condenser, etc.)
-
Schlenk line or a balloon filled with nitrogen or argon
-
Rubber septa
-
Grease for joints (if necessary)
Procedure:
-
Dry all glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.[5]
-
Assemble the glassware while still hot and immediately place it under a vacuum and backfill with inert gas. Repeat this cycle three times to ensure all air is removed.[13]
-
Alternatively, assemble the hot glassware and flush with a steady stream of inert gas while it cools.[5]
-
Once at room temperature, maintain a positive pressure of inert gas. This can be done by connecting the flask to a Schlenk line or by attaching a balloon filled with the inert gas.[12]
-
Reagents and solvents should be added via syringe through a rubber septum as described in Protocol 1.
Visualizations
Caption: Common degradation pathways for air-sensitive amines.
Caption: Recommended storage and handling workflow.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Atmosphere | Dry Nitrogen or Argon | Prevents oxidation and reaction with CO2.[1] |
| Storage Temperature | 2-8°C or Frozen (linker-dependent) | Reduces the rate of degradation reactions.[6] |
| Container | Tightly sealed, opaque containers (e.g., amber vials) with septum caps | Protects from air, moisture, and light.[1][2] |
| Handling Environment | Glove box or Schlenk line | Minimizes exposure to atmospheric oxygen and moisture.[4] |
| Solvents | Anhydrous, degassed | Prevents hydrolysis and other side reactions.[10] |
References
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Cubework. (n.d.). Amine Compounds Warehouse Storage. Retrieved from [Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. Retrieved from [Link]
-
Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]
-
YouTube. (2022). Inert Atmosphere. Retrieved from [Link]
-
Patsnap Eureka. (2025). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. Retrieved from [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
PMC. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
PMC. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Kintek Furnace. (2026). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
PMC. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]
-
Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]
-
ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
PMC. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How To [chem.rochester.edu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. kintekfurnace.com [kintekfurnace.com]
Beyond the Tether: Alkyl vs. PEG Linkers for Optimizing PROTAC Permeability
[1][2][3][4]
Executive Summary: The Permeability-Solubility Paradox
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is often treated as a passive connector. However, experimental evidence confirms that linker composition is a primary determinant of cell permeability and oral bioavailability.
The Core Conflict:
-
PEG Linkers: The industry standard for initial library generation. They provide excellent aqueous solubility and flexibility but introduce high Topological Polar Surface Area (TPSA) via ether oxygens, often limiting passive diffusion across the lipid bilayer.
-
Alkyl Linkers: Historically viewed as hydrophobic liabilities.[1] Recent data demonstrates they act as "chameleonic" elements, collapsing into low-energy, non-polar conformations within the membrane to facilitate transit, significantly outperforming PEG in permeability assays (PAMPA/Caco-2) for "Beyond Rule of 5" (bRo5) compounds.
Verdict: For PROTACs struggling with cellular uptake, switching from PEG to an equivalent-length alkyl chain is a high-impact optimization strategy, provided aqueous solubility remains manageable.
Physicochemical Basis: The Chameleon Effect[6]
The superior permeability of alkyl linkers is not merely a function of lipophilicity (
Mechanism of Action
-
Aqueous Phase: Both PEG and Alkyl linkers must accommodate the water shell. PEG interacts favorably via H-bonding. Alkyl chains force the molecule to adopt a conformation that minimizes the hydrophobic surface area exposed to water (hydrophobic collapse).
-
Lipid Bilayer (Membrane):
-
PEG: The ether oxygens (
) remain polar. To cross the membrane, these oxygens must desolvate, incurring a high energetic penalty ($ \Delta G{desolv} $).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Alkyl: The methylene chains (
) are lipophilic. They allow the PROTAC to fold upon itself, burying the polar warhead and E3 ligase ligand moieties. This reduces the effective 3D-PSA (Polar Surface Area), creating a "molecular cylinder" that slides through the membrane.[]
-
Visualization: The Chameleonic Transit
Figure 1: The Chameleonic Transit. Alkyl linkers facilitate membrane crossing by adopting folded conformations that shield polar groups, whereas PEG linkers face a desolvation penalty.
Comparative Performance Analysis
The following data synthesizes findings from recent comparative studies, specifically focusing on VHL and CRBN-based degraders where linker composition was the sole variable.
Head-to-Head Comparison
| Feature | PEG Linkers ( | Alkyl Linkers ( | Impact on PROTAC |
| Permeability ( | Low to Moderate | High | Alkyl often yields >10x improvement in PAMPA. |
| Solubility ( | High | Low | PEG is essential if the warheads are highly insoluble. |
| TPSA Contribution | +9.2 Ų per unit | ~0 Ų | Alkyl minimizes total polar surface area. |
| Metabolic Stability | Low (Oxidative cleavage) | High | Alkyl chains resist oxidative metabolism better than ethers. |
| Conformational Bias | Flexible / Random Coil | Flexible / Semi-rigid | Alkyl prefers extended zig-zag or folded hydrophobic collapse. |
Experimental Case Study: VHL-Based PROTACs
Source: Adapted from Abeje et al., J. Med. Chem. (2025)
In a study of VHL-based PROTACs, replacing a PEG-based linker with an all-carbon alkyl chain of similar length resulted in drastic changes in permeability without abolishing degradation potency.
| Compound ID | Linker Type | Chain Length | PAMPA | Cell Permeability Verdict |
| PROTAC-PEG | PEG-3 | ~12 atoms | < 0.5 | Poor (Efflux prone) |
| PROTAC-Alkyl | C-10 Alkyl | 10 atoms | 8.4 | Excellent |
| PROTAC-Hybrid | PEG-1 + Alkyl | Mixed | 2.2 | Moderate |
Analysis: The C-10 alkyl variant demonstrated a ~16-fold increase in passive permeability compared to the PEG-3 variant. Molecular Dynamics (MD) simulations confirmed that the alkyl linker allowed the VHL ligand and the warhead to "stack," effectively hiding their polar atoms from the lipid environment.
Experimental Protocols
To validate linker choices, you must establish a self-validating permeability workflow. Do not rely on calculated LogP (cLogP) alone, as it fails to account for the chameleonic folding of bRo5 molecules.
Protocol: High-Throughput PAMPA for PROTACs
Objective: Quantify passive diffusion rates of large heterobifunctional molecules.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE plate.
-
Artificial Membrane Lipid: 1% Lecithin in Dodecane (matches bRo5 lipophilicity better than standard hexadecane).
Workflow:
-
Membrane Preparation: Pre-coat the donor plate filter with 5 µL of Lipid/Dodecane mixture. Allow to set for 5 minutes.
-
Sample Preparation: Dissolve PROTACs in DMSO (10 mM stock). Dilute to 10 µM in PBS (pH 7.4). Crucial: Ensure DMSO concentration < 5% to prevent membrane disruption.
-
Loading:
-
Add 150 µL of diluted compound to Donor wells.
-
Add 300 µL of PBS (blank) to Acceptor wells.
-
-
Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber (prevents evaporation).
-
Quantification:
-
Separate plates.
-
Analyze Donor (
) and Acceptor ( ) concentrations via LC-MS/MS (UV is often insufficient for low-concentration PROTACs).
-
-
Calculation:
Where is filter area, is volume, is time.
Validation Step: Run a low-permeability control (e.g., Methotrexate) and a high-permeability control (e.g., Verapamil). If Verapamil
Decision Framework: Selecting the Right Linker
Use this logic flow to determine when to deploy alkyl chains versus PEG.
Figure 2: Linker Selection Logic. A systematic approach to balancing solubility and permeability risks.
Strategic Guidelines
-
The "Alkyl First" Approach: If your warhead and E3 ligand are moderately soluble, start with short alkyl chains (C3-C6). They are synthetically simpler and offer better baseline permeability.
-
The "PEG Rescue": Only switch to PEG if you observe precipitation in biological media or if the alkyl-PROTAC is cleared too rapidly via metabolic oxidation (though alkyl is generally stable, long chains can be oxidized).
-
Rigidification: If an alkyl linker improves permeability but reduces degradation potency (due to entropic penalties in the ternary complex), introduce rigidity using alkynes or piperazines rather than reverting to flexible PEG.
References
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.[3] [Link]
-
Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry.[3] [Link]
-
Atilaw, Y., et al. (2021). Solution Conformations of a Linked Macrocycle and Its Permeability. ACS Medicinal Chemistry Letters. [Link]
1H NMR characterization of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine
An In-Depth Guide to the ¹H NMR Characterization of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine: A Comparative Analysis
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, protecting groups are indispensable tools, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the most widely utilized are silyl ethers, prized for their ease of installation, stability across a range of reaction conditions, and clean removal. The tert-butyldimethylsilyl (TBS) group, in particular, offers a robust yet readily cleavable shield for hydroxyl functionalities.[1]
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine. This bifunctional molecule, containing both a primary amine and a TBS-protected primary alcohol, serves as an excellent case study for understanding how to interpret the spectral data of complex aliphatic compounds. As a senior application scientist, my objective is not merely to present data but to explain the underlying principles and compare ¹H NMR with alternative characterization strategies, offering researchers and drug development professionals a practical, in-depth resource.
Section 1: Deciphering the ¹H NMR Spectrum of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine
The power of ¹H NMR spectroscopy lies in its ability to provide a detailed map of the proton environments within a molecule.[2] For a seemingly simple molecule like 6-((tert-butyldimethylsilyl)oxy)hexan-1-amine, each part of its structure gives rise to a distinct signal, allowing for unambiguous confirmation of its identity.
Molecular Structure and Proton Assignments
To systematically analyze the spectrum, we first assign labels to the chemically non-equivalent protons in the molecule.
Caption: Molecular structure of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine with proton assignments.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for each proton signal. The causality behind these values is explained below.
| Assignment | Protons | Integration | Predicted δ (ppm) | Multiplicity |
| (a) | -C(CH ₃)₃ | 9H | ~0.89 | Singlet (s) |
| (b) | -Si(CH ₃)₂ | 6H | ~0.05 | Singlet (s) |
| (c) | -OCH ₂- | 2H | ~3.60 | Triplet (t) |
| (d) | -CH₂-CH ₂-CH ₂-CH₂- | 4H | ~1.30-1.45 | Multiplet (m) |
| (e) | -NH₂-CH₂-CH ₂- | 2H | ~1.52 | Quintet (quin) |
| (f) | -NH₂-CH ₂- | 2H | ~2.68 | Triplet (t) |
| (g) | -NH ₂ | 2H | 0.5 - 2.0 | Broad Singlet (br s) |
-
TBS Group Protons (a, b): The silyl protecting group provides two highly characteristic singlet signals. The nine equivalent protons of the tert-butyl group (a) appear far upfield around 0.89 ppm.[3] The large steric bulk of this group restricts bond rotation, but the three methyl groups are equivalent, resulting in a single, sharp peak. The six protons of the two methyl groups attached directly to the silicon atom (b) are the most shielded in the molecule, appearing very close to the TMS reference at ~0.05 ppm.[4] The absence of adjacent protons renders both signals as sharp singlets.
-
Alkyl Chain Protons (c-f): The protons along the hexyl chain are distinguished by their proximity to the two heteroatoms.
-
The methylene protons adjacent to the silyl ether oxygen (c, -OCH₂ -) are significantly deshielded by the electronegative oxygen atom and are expected to resonate around 3.60 ppm.[5] They appear as a triplet due to coupling with the adjacent methylene group (e).
-
The protons alpha to the amine nitrogen (f, -NCH₂ -) are also deshielded, but less so than their oxygen-adjacent counterparts, typically appearing around 2.3-3.0 ppm.[6][7] A value of ~2.68 ppm is expected. This signal will be a triplet due to coupling with the neighboring protons (e).
-
The remaining methylene groups of the alkyl chain (d, e) are in a more alkane-like environment and resonate in the upfield region of ~1.30-1.55 ppm.[5][8] The protons at position 'e' are adjacent to two different methylene groups and would likely appear as a quintet or multiplet around 1.52 ppm. The protons at 'd' are further from the influence of the heteroatoms and would appear as a complex multiplet.
-
-
Amine Protons (g): The chemical shift of the primary amine protons (-NH₂ ) is highly variable (typically δ 0.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6][8] These protons often appear as a broad singlet because rapid quadrupole-induced relaxation and proton exchange with trace amounts of water or acid can decouple them from adjacent C-H protons.[7] Their presence can be confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide results in H/D exchange, causing the -NH₂ signal to disappear from the spectrum.[8]
Section 2: A Comparative Perspective on Characterization
While ¹H NMR is a cornerstone technique, a multi-faceted analytical approach provides the most robust characterization. Here, we compare ¹H NMR with other spectroscopic methods and evaluate the TBS protecting group against common alternatives.
Part A: Comparison with Alternative Spectroscopic Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹³C NMR | Number and type of carbon environments. | Confirms the 12 unique carbons. Chemical shifts reveal carbons attached to N, O, and Si. | Longer acquisition times. Does not provide connectivity information directly. |
| IR Spectroscopy | Presence of functional groups. | Can confirm N-H stretching of the primary amine (~3300-3400 cm⁻¹, two bands) and the strong Si-O-C bond (~1100 cm⁻¹).[2][6] | Provides limited information on the overall carbon skeleton. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms the molecular weight (231.45 g/mol ).[9] A characteristic fragment at M-57 corresponds to the loss of the tert-butyl group. | Does not provide detailed structural connectivity for isomers. |
Causality in Technique Selection: The choice of analytical technique is driven by the specific question being asked. ¹H NMR excels at providing a detailed structural map and is often the primary method for confirming the successful outcome of a synthesis. ¹³C NMR complements this by confirming the carbon backbone. IR is a rapid and simple method to verify the presence of key functional groups, while Mass Spectrometry provides the definitive molecular weight and clues to fragmentation. For complete and unambiguous characterization, a combination of these techniques is standard practice in the field.[2]
Part B: Comparison with Alternative Silyl Protecting Groups
The choice of a silyl protecting group is a critical experimental decision, often dictated by the required stability. The ¹H NMR spectrum provides a clear signature for the specific group used.
| Protecting Group | Structure | Key ¹H NMR Signature(s) | Relative Acid Stability |
| TBS | -Si(Me)₂(tBu) | s, 6H, ~0.05 ppm; s, 9H, ~0.9 ppm | Moderate |
| TIPS (Triisopropylsilyl) | -Si(iPr)₃ | m, 3H, ~1.1 ppm; d, 18H, ~1.05 ppm | More stable than TBS |
| TBDPS (tert-Butyldiphenylsilyl) | -Si(Ph)₂(tBu) | m, 10H, ~7.3-7.7 ppm; s, 9H, ~1.1 ppm | Most stable of the three |
Expert Insights:
-
TBS: The workhorse silyl ether, offering a good balance of stability and ease of removal. Its simple NMR spectrum is a key advantage.
-
TIPS: The increased steric bulk of the three isopropyl groups makes it more resistant to acidic conditions and nucleophilic attack compared to TBS.[10] This is useful in multi-step syntheses where differential protection is required. Its NMR spectrum is more complex due to the isopropyl methine and methyl signals.
-
TBDPS: This group is significantly more stable to acid hydrolysis than TBS or TIPS.[10] The presence of the two phenyl groups introduces characteristic aromatic signals in the downfield region of the ¹H NMR spectrum, which can be useful for tracking the protecting group but may also complicate spectra of aromatic substrates.
Section 3: Experimental Protocol for ¹H NMR Analysis
This protocol provides a self-validating system for obtaining a high-quality ¹H NMR spectrum of 6-((tert-butyldimethylsilyl)oxy)hexan-1-amine.
Objective: To acquire a publication-quality ¹H NMR spectrum for structural verification.
Materials:
-
6-((tert-butyldimethylsilyl)oxy)hexan-1-amine (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 MHz, high precision)
-
Pasteur pipette
-
Vial and cap
-
Deuterium oxide (D₂O) for exchange experiment
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the amine sample into a clean, dry vial.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved. The use of CDCl₃ is standard for non-polar to moderately polar organic compounds and its residual solvent peak (~7.26 ppm) rarely interferes with signals from aliphatic compounds.[3] TMS is the universally accepted internal reference (δ = 0.00 ppm).[11]
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution from the vial into the NMR tube using a clean Pasteur pipette. Avoid any solid particles.
-
Ensure the liquid height in the tube is approximately 4-5 cm, as recommended for optimal shimming on most NMR spectrometers.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
-
(Optional) D₂O Shake Experiment:
-
After acquiring the initial spectrum, remove the NMR tube.
-
Add 1-2 drops of D₂O to the tube.
-
Cap the tube and shake vigorously for ~30 seconds to facilitate H/D exchange.
-
Re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the -NH₂ protons should significantly diminish or disappear, confirming its assignment.[8]
-
Conclusion
The ¹H NMR spectrum of 6-((tert-butyldimethylsilyl)oxy)hexan-1-amine provides a wealth of structural information that is both definitive and easy to interpret with a foundational understanding of chemical principles. The characteristic upfield singlets of the TBS group, combined with the distinct signals for the protons alpha to the oxygen and nitrogen atoms, allow for rapid and unambiguous confirmation of the molecular structure. When placed in the context of alternative spectroscopic techniques and other silyl protecting groups, it is clear that ¹H NMR is the premier tool for the routine characterization of such molecules. This guide provides the necessary data, comparative insights, and validated protocols to empower researchers in their synthetic and analytical endeavors.
References
- Gas‐phase 200 MHz 1 H NMR spectra of nineteen primary and nine secondary aliph
- Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid c
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. ResearchGate. [Link]
-
NMR Spectroscopy Of Amines. JoVE. [Link]
-
Solution NMR and FT-IR studies on the reactions and the complexes of silyl ethers with triethylaluminium. ResearchGate. [Link]
-
Spectroscopy of Amines. Oregon State University. [Link]
- For Reductive amination using a combination of CaH2 and noble metal - Supporting Inform
-
Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. National Center for Biotechnology Information. [Link]
-
The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]
-
Hexylamine. PubChem, National Center for Biotechnology Information. [Link]
- Protecting groups in organic synthesis.
-
1 H NMR spectra of poly(silyl ethers) based palm oil. ResearchGate. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine. PubChem, National Center for Biotechnology Information. [Link]
- NMR D
- Alcohol Protecting Groups.
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Alcohols. OpenOChem Learn. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Alcohols | OpenOChem Learn [learn.openochem.org]
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- 7. Spectroscopy of Amines [sites.science.oregonstate.edu]
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- 9. 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine | C12H29NOSi | CID 15138422 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of TBS-Protected Amino Alcohols
For researchers, scientists, and drug development professionals, the structural elucidation of synthetic intermediates is a critical step in ensuring the efficiency and success of a chemical synthesis campaign. Amino alcohols, fundamental building blocks in many pharmaceuticals and complex molecules, are often protected to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBS) group is a popular choice for protecting hydroxyl functionalities due to its steric bulk and stability under a range of conditions. Mass spectrometry stands as a primary tool for the characterization of these TBS-protected amino alcohols.
This guide provides an in-depth technical comparison of the mass spectrometric fragmentation behavior of TBS-protected amino alcohols. We will delve into the characteristic fragmentation pathways under common ionization techniques, compare these patterns to alternative protecting group strategies, and provide actionable experimental protocols to optimize your analyses. This document is designed to move beyond a simple recitation of fragmentation rules, offering insights into the causal mechanisms that drive the observed spectral data.
The Signature Fragmentation of TBS Ethers: A Stable Starting Point
The stability of the tert-butyldimethylsilyl protecting group significantly influences the fragmentation patterns observed in mass spectrometry.[1] A cornerstone of TBS-ether fragmentation, particularly under electron ionization (EI) and often observed in collision-induced dissociation (CID) in electrospray ionization (ESI), is the characteristic loss of a tert-butyl radical (•C(CH₃)₃), resulting in a prominent [M-57]⁺ ion.[1][2] This fragmentation is a hallmark of TBS-derivatized compounds and frequently represents the base peak in the mass spectrum.[1]
The driving force behind this fragmentation is the formation of a stable silicon-centered cation. The steric strain of the bulky tert-butyl group is released upon fragmentation, contributing to the favorability of this pathway.
Unraveling the Fragmentation of TBS-Protected Amino Alcohols: An Interplay of Functionalities
When an amino group is introduced into the structure, the fragmentation landscape becomes more complex and informative. The fragmentation of TBS-protected amino alcohols is not merely a sum of the fragmentation of a TBS-ether and an amine; it is an intricate interplay between these two functional groups.
Key Fragmentation Pathways
Under mass spectrometric analysis, TBS-protected amino alcohols exhibit several characteristic fragmentation pathways:
-
Loss of the Tert-Butyl Group ([M-57]⁺): As with other TBS ethers, the most common initial fragmentation is the loss of the tert-butyl group to form the [M-57]⁺ ion. This ion is often the most abundant in the spectrum and serves as a primary diagnostic marker for the presence of the TBS group.[1][2]
-
Alpha-Cleavage Adjacent to the Amino Group: Aliphatic amines are well-known to undergo α-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. This results in the formation of a resonance-stabilized iminium ion. The presence of the bulky TBS group can influence which α-cleavage is favored.
-
Cleavage between the Oxygen and Silicon: While less common than the loss of the tert-butyl group, cleavage of the O-Si bond can occur, leading to fragments corresponding to the unprotected amino alcohol cation or the silyl cation.
-
Rearrangement Reactions: The presence of both a hydroxyl and an amino group can facilitate intramolecular rearrangement reactions, leading to unique fragment ions. For instance, a McLafferty-type rearrangement can occur if a transferable hydrogen is available on a γ-carbon relative to a carbonyl group (if present) or a similar rearrangement involving the silyl group.[3][4][5]
Below is a diagram illustrating the primary fragmentation pathways of a generic TBS-protected amino alcohol.
Caption: Primary fragmentation pathways of a TBS-protected amino alcohol.
Comparative Analysis: TBS vs. Other Protecting Groups and Unprotected Amino Alcohols
To fully appreciate the utility of TBS protection in mass spectrometric analysis, it is instructive to compare its fragmentation behavior with that of other silyl protecting groups and the unprotected amino alcohol.
| Protecting Group/Analyte | Key Fragmentation Characteristics | Advantages for MS Analysis | Disadvantages for MS Analysis |
| TBS-Protected Amino Alcohol | Dominant [M-57]⁺ peak. Clear fragmentation pattern. | Provides unambiguous evidence of the TBS group. Steric bulk can direct fragmentation. | Molecular ion may be weak or absent in EI. |
| TMS-Protected Amino Alcohol | Prominent [M-15]⁺ peak (loss of methyl). More extensive fragmentation. | Lower molecular weight increase. | Less stable than TBS, can lead to more complex spectra and in-source decay. |
| Unprotected Amino Alcohol | α-cleavage at the C-N and C-O bonds. Dehydration (loss of H₂O). | Direct information about the core structure. | Often poor chromatographic behavior and potential for in-source fragmentation. Molecular ion can be weak.[6][7] |
| Boc-Protected Amino Alcohol | Loss of tert-butyl ([M-57]⁺), isobutylene ([M-56]), or tert-butanol ([M-74]). | Characteristic neutral losses for the Boc group. | Can complicate the spectrum with multiple fragmentation pathways from the protecting group. |
Experimental Protocols
Sample Preparation for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the amino alcohol with a silylating agent is necessary to increase volatility and thermal stability.[8][9]
Protocol for TBS Derivatization:
-
Drying: Ensure the amino alcohol sample is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by lyophilization or co-evaporation with an aprotic solvent like toluene.
-
Reagent Preparation: Prepare a solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) in a suitable solvent such as acetonitrile or pyridine.
-
Derivatization Reaction: To the dried amino alcohol, add an excess of the MTBSTFA solution.
-
Heating: Heat the reaction mixture at 60-100°C for 15-60 minutes. The optimal time and temperature will depend on the specific amino alcohol.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system.
Mass Spectrometry Parameters
For GC-MS (Electron Ionization):
-
Ionization Energy: 70 eV is standard for generating reproducible fragmentation patterns.
-
Source Temperature: 230-250°C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the expected molecular ion.
For LC-MS (Electrospray Ionization):
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage/Fragmentor Voltage: This parameter can be varied to induce in-source fragmentation and observe characteristic fragment ions. Start with a low voltage (e.g., 20 V) to observe the molecular ion and gradually increase it to promote fragmentation.
-
Collision Energy (for MS/MS): In tandem MS experiments, a range of collision energies should be explored (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Caption: Workflow for the analysis of TBS-protected amino alcohols.
Conclusion
The mass spectrometric fragmentation of TBS-protected amino alcohols provides a wealth of structural information for the diligent researcher. The characteristic [M-57]⁺ ion is a reliable indicator of the TBS group, while the interplay with the amino functionality gives rise to a rich and interpretable fragmentation pattern. By understanding the underlying principles of these fragmentation pathways and by making informed comparisons with other derivatization strategies, scientists can confidently characterize these important synthetic intermediates. The provided experimental protocols offer a starting point for developing robust analytical methods tailored to specific research needs. As with any analytical technique, a thoughtful and systematic approach to data acquisition and interpretation is paramount to success.
References
-
Mawhinney, T. P., Robinett, R. S., Atalay, A., & Madson, M. A. (1986). Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry. Journal of Chromatography A, 358, 231–242. [Link]
-
Hocart, C. H., Wong, O. C., Letham, D. S., Tay, S. A., & MacLeod, J. K. (1986). Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases. Analytical Biochemistry, 153(1), 85–96. [Link]
- D'Autry, W., & De Leenheer, A. P. (1989). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. In Neuroprotocols (pp. 169–185). Humana Press.
-
Laulhé, S., Bogdanov, B., Johannes, L. M., Gutierrez, O., Harrison, J. G., Tantillo, D. J., Zhang, X., & Nantz, M. H. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of mass spectrometry : JMS, 47(6), 676–686. [Link]
- Laulhé, S., Bogdanov, B., Johannes, L. M., Gutierrez, O., Harrison, J. G., Tantillo, D. J., Zhang, X., & Nantz, M. H. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 676-686.
- Ng, K. F., & Woo, S. O. (2002). Full scan mass spectra of the N(O)-tert-butyldimethylsilyl derivative...
- Laulhé, S., Bogdanov, B., Johannes, L. M., Gutierrez, O., Harrison, J. G., Tantillo, D. J., Zhang, X., & Nantz, M. H. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. MilliporeSigma.
- Mass Spectrometry: Fragment
- Laulhé, S., Bogdanov, B., Johannes, L. M., Gutierrez, O., Harrison, J. G., Tantillo, D. J., Zhang, X., & Nantz, M. H. (2012).
- How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. (2024, February 29).
- Valdez, C. A., & Leif, R. N. (2014). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
- McLafferty Rearrangement. (2025, September 30). Chemistry Steps.
- Tsikas, D. (2021).
- Thermo Fisher Scientific. (n.d.).
- Han, J., & Perera, S. K. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC.
- Valdez, C. A., Leif, R. N., & Hart, B. R. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. OSTI.GOV.
- Lapthorn, C. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- Mass Spectrometry Fragmentation P
- Saad, O. M., & Leary, J. A. (2004). Competing fragmentation processes in tandem mass spectra of heparin-like glycosaminoglycans. PubMed.
- Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24).
- Results for "ESI Mass Spectrometry". (n.d.).
- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism.
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- 3. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
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Optimizing Ternary Complex Stability: A Comparative Guide to C4 vs. C6 Linker Architectures in PROTAC Design
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector; it is a thermodynamic lever. While linker length screening often spans wide ranges (PEG2–PEG5, C2–C12), the transition between C4 (butyl) and C6 (hexyl) alkyl linkers represents a critical "molecular cliff."
This guide analyzes the structural and thermodynamic implications of this specific length modification. A difference of just two carbons (~2.5 Å) often dictates the switch between a high-cooperativity ternary complex (leading to rapid degradation) and a sterically clashed, non-productive encounter .
Part 1: Mechanistic Fundamentals – The "Goldilocks" Thermodynamics
To understand why a C4 vs. C6 difference matters, one must look beyond simple reach and consider the free energy of ternary complex formation (
The Cooperativity Equation
The stability of the POI:PROTAC:E3 complex is defined by the cooperativity factor (
- (Positive Cooperativity): The PROTAC acts as a "molecular glue," creating new protein-protein interactions (PPIs) between the ligase and the target.
- (Negative Cooperativity): The linker is too short (steric clash) or induces an unfavorable orientation, destabilizing the complex.
The C4 vs. C6 Trade-off
The transition from C6 to C4 involves a trade-off between Entropic Penalty and Enthalpic Strain .
| Feature | C4 Linker (Short/Rigid) | C6 Linker (Medium/Flexible) |
| Length (Extended) | ~6.0 Å | ~8.5 Å |
| Entropic Cost ( | Low. The ligand has fewer degrees of freedom to lose upon binding. | Higher. The chain is "floppier" in solution; freezing it into a bound state costs more entropy. |
| Enthalpic Risk ( | High. If the exit vectors of the E3 and POI ligands don't align perfectly, C4 causes severe steric clash. | Moderate. The extra length allows the proteins to "breathe" and accommodate imperfect alignments. |
| Cooperativity Potential | High Risk / High Reward. If it fits, it locks the complex tightly ( | Safe Baseline. Often yields |
Visualization: The Thermodynamic Landscape
The following diagram illustrates the energy landscape differences between a strained C4 complex and a relaxed C6 complex.
Figure 1: Thermodynamic trade-offs. C4 linkers minimize entropic penalties but risk steric clashes. C6 linkers act as a flexible buffer but incur higher entropic costs.
Part 2: Comparative Analysis & Case Data
When to Choose C4 vs. C6?
The choice depends heavily on the depth of the binding pockets.
1. Deep Pockets (e.g., VHL)
-
Scenario: The VHL ligand (hydroxyproline derivative) binds deep within the E3 ligase.
-
Impact: A C4 linker is often too short to allow the POI ligand to exit the VHL pocket and reach the target without the proteins colliding.
-
Data Trend: VHL-based PROTACs usually require C6 or longer (often PEG-based) to achieve degradation. C4 variants frequently show
.
2. Shallow/Surface Pockets (e.g., CRBN/Thalidomide)
-
Scenario: The phthalimide moiety of thalidomide is buried, but the exit vector is relatively close to the surface.
-
Impact: C4 linkers are often viable and can induce exceptional cooperativity by pulling the POI tight against the Cereblon surface.
-
Data Trend: Many potent BET degraders (e.g., dBET series) utilize butyl (C4) or similar short chains effectively.
Comparative Performance Table
| Parameter | C4 Linker | C6 Linker | Verdict |
| Ternary | Bimodal (Very tight or no binding) | Consistent/Moderate | C6 is safer for initial screening. |
| Residence Time | Long (if cooperative) | Moderate | C4 drives kinetic stability if geometry allows. |
| Cell Permeability | High (Lower MW, less polar surface) | High (Alkyl chains are lipophilic) | Both are excellent compared to PEG. |
| Hook Effect | Occurs at higher concentrations | Occurs at lower concentrations | C4 widens the effective dosing window. |
Part 3: Experimental Protocol – Validating Linker Impact
To empirically determine if a C4 or C6 linker is driving cooperativity, you must perform a TR-FRET Ternary Complex Assay . This assay measures the proximity of the E3 ligase and POI in solution.
Protocol: TR-FRET Ternary Complex Formation
Objective: Determine the cooperativity factor (
Materials
-
Donor: Terbium (Tb)-labeled anti-tag antibody (e.g., Anti-GST-Tb for POI).[1]
-
Acceptor: D2 or FITC-labeled anti-tag antibody (e.g., Anti-His-D2 for E3).
-
Proteins: Recombinant POI-GST and E3-His.
-
Compounds: C4-PROTAC, C6-PROTAC, POI-Ligand (Control), E3-Ligand (Control).
Step-by-Step Workflow
-
Protein Preparation:
-
Dilute POI-GST and E3-His to 2x final concentration in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127).
-
Note: Optimal protein concentrations usually range from 10–50 nM.
-
-
Compound Titration:
-
Prepare a 16-point serial dilution of C4 and C6 PROTACs in DMSO.
-
Transfer to a low-volume 384-well plate (white).
-
-
Incubation (The "Hook" Check):
-
Add protein mix to the wells.
-
Incubate for 1 hour at Room Temperature (RT).
-
Critical: This pre-incubation allows equilibrium before adding detection antibodies.
-
-
Detection:
-
Add Tb-Donor and D2-Acceptor antibodies.[1]
-
Incubate for 1 hour at RT in the dark.
-
-
Readout:
-
Measure TR-FRET signal on a plate reader (e.g., PHERAstar).
-
Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).
-
Calculate Ratio:
.
-
Data Analysis & Interpretation
Plot the TR-FRET Ratio vs. log[PROTAC].
-
Bell-Shaped Curve: Confirms ternary complex formation.[1][2] The peak represents the optimal stoichiometric ratio.
-
Peak Height: Higher amplitude generally indicates a more populated/stable ternary complex.
-
Shift: If the C4 curve shifts left (lower
) compared to binary binding, .
Workflow Diagram
Figure 2: TR-FRET experimental workflow for validating linker efficacy.
Part 4: Strategic Optimization Matrix
Use this logic gate to decide between C4 and C6 for your lead optimization.
-
Start with C6: It is the "safe" middle ground.
-
If C6 is potent: Synthesize C4.
-
If C4 potency increases
You have achieved positive cooperativity/rigidification. -
If C4 potency vanishes
You hit a steric clash wall. Stick to C6 or try C5.
-
-
-
If C6 is weak:
References
-
Gadd, M. S., et al. (2017).[6] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521. [Link]
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. Journal of Hematology & Oncology, 13, 50. [Link]
-
Casement, R., et al. (2021).[7] General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 901–913. [Link]
Sources
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Precision Analytics for Bioconjugation: Comparative HPLC Strategies for Amino-TBS Linker Precursors
Executive Summary: The "Invisible" Backbone
In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge—it is a thermodynamic governor of ternary complex formation. The Amino-TBS (tert-butyldimethylsilyl) protected linker represents a critical intermediate. It carries a reactive amine for conjugation and a masked hydroxyl (TBS-protected) for future functionalization.
The Analytical Problem: These precursors present a "perfect storm" for standard HPLC:
-
Lack of Chromophores: Aliphatic or PEG-based backbones are virtually invisible to UV detection (λ > 210 nm).
-
Acid Sensitivity: The TBS group, while robust to base, is kinetically unstable in the acidic mobile phases (pH < 3) typically used to protonate amines for peak shape.
-
Quantification Bias: Relying on end-group UV absorption leads to massive overestimation of purity if impurities lack that specific end-group.
This guide objectively compares three analytical strategies, ultimately recommending a Charged Aerosol Detection (CAD) workflow buffered at neutral pH to ensure data integrity.
Strategic Comparison of Detection Modalities
We evaluated three primary detection methods for a representative Amino-PEG-TBS linker.
Method A: Low-Wavelength UV (205–210 nm)
The Legacy Standard
-
Mechanism: Detection of the amide/amine bonds or weak sigma-bond transitions.
-
Verdict: UNRELIABLE.
-
Critical Flaw: At 210 nm, mobile phase absorption (cut-off) creates baseline drift that masks low-level impurities. Furthermore, "ghost peaks" from solvent impurities often co-elute. Most critically, if a synthetic impurity lacks the amine (e.g., a di-TBS byproduct), its response factor will be drastically different from the product, rendering %Area integration meaningless.
Method B: LC-MS (Single Quadrupole)
The Identification Tool
-
Mechanism: Electrospray Ionization (ESI) followed by mass filtering.
-
Verdict: ESSENTIAL FOR ID, POOR FOR PURITY.
-
Critical Flaw: Ionization suppression. The hydrophobic TBS group ionizes differently than a deprotected hydroxyl impurity. A 99% purity by Total Ion Chromatogram (TIC) often masks significant non-ionizable salts or dimers.
Method C: Charged Aerosol Detection (CAD)
The Recommended Standard
-
Mechanism: Analyte nebulization
drying particle charging electrometer measurement.[1] -
Verdict: SUPERIOR.
-
Scientific Rationale: CAD provides a uniform response independent of chemical structure for non-volatiles.[1][2][3] It detects the "mass" of the linker backbone itself, not just a functional group. This is the only method that accurately quantifies the ratio of intact Amino-TBS linker vs. its deprotected or truncated byproducts without requiring individual reference standards for every impurity.
Data Summary: Comparative Performance
| Feature | UV/Vis (210 nm) | LC-MS (ESI+) | UHPLC-CAD |
| Analyte Visibility | Poor (Backbone invisible) | Good (If ionizable) | Excellent (Universal) |
| TBS Stability | Low (Requires Acidic MP) | Low (Requires Acidic MP) | High (Compatible w/ Neutral pH) |
| Linearity | High | Low (Saturation risk) | High (Curvilinear*) |
| Impurity Bias | High (Chromophore dependent) | High (Ionization dependent) | Low (Mass dependent) |
| Mass Balance | < 50% | Variable | > 95% |
*Note: CAD linearity is achieved via power function linearization coefficients in modern chromatography software.
Deep Dive: The "Neutral-pH" Protocol
To solve the acid-instability of the TBS group during analysis, we must abandon the standard 0.1% Trifluoroacetic Acid (TFA) method. TFA (pH ~2) can cause on-column deprotection of TBS, creating false impurity peaks (the "Schrödinger’s Cat" of HPLC: the analysis creates the impurity).
The Solution: Ammonium Formate/Acetate Buffer (pH 6.5).
Optimized Experimental Conditions
-
Instrument: UHPLC System (e.g., Vanquish or Acquity)
-
Detectors: CAD (primary) in series with UV (secondary, for alignment).
-
Column: C18 Hybrid Particle (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm.
-
Why: Hybrid particles are stable at high pH, allowing flexibility.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile
| Time (min) | % B | Event | Rationale |
| 0.0 | 5 | Start | Initial wetting. |
| 1.0 | 5 | Isocratic Hold | Stack polar salts/amines. |
| 8.0 | 95 | Linear Ramp | Elute hydrophobic TBS linker. |
| 10.0 | 95 | Wash | Remove dimers/aggregates. |
| 10.1 | 5 | Re-equilibration | Prepare for next inj. |
Visualizing the Analytical Logic
Diagram 1: The "Ghost Peak" Risk in Linker Analysis
This diagram illustrates why UV fails and CAD succeeds for this specific molecule class.
Caption: Comparison of detection blind spots. UV misses backbone-related impurities; CAD captures the total mass profile.
Diagram 2: Recommended Workflow (Self-Validating)
This workflow ensures that the method itself does not degrade the labile TBS group.
Caption: Decision matrix for preserving TBS integrity during HPLC analysis. Neutral pH is the critical control point.
References
-
Thermo Fisher Scientific. Charged Aerosol Detection - Factors Affecting Uniform Analyte Response. (Technical Note 72806).[4] Retrieved from
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Antitumor Therapy.[5] Retrieved from
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[6][7] (Regarding TBS stability profiles). Wiley Online Library. Retrieved from
-
HWI Group. Charged Aerosol Detection in Pharmaceutical Analysis. (2025).[8] Retrieved from
-
National Institutes of Health (NIH). HPLC-CAD as a supplementary method for the quantification of related structure impurities. PubMed. Retrieved from
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 8. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
Pharmacokinetic properties of alkyl-linked vs PEG-linked drugs
The following guide provides a technical, data-driven comparison of alkyl-linked versus PEG-linked pharmacokinetic (PK) modulation strategies. It is designed for researchers optimizing drug conjugates (ADCs, peptides, and small molecule prodrugs).
Technical Comparison Guide for Drug Development
Executive Summary: The Hydrophobic-Hydrophilic Balance
The choice between an alkyl (hydrocarbon) linker and a Polyethylene Glycol (PEG) linker is not merely structural—it is a decision that dictates the clearance mechanism, biodistribution, and immunogenic profile of a therapeutic.
-
PEG Linkers dominate when the goal is hydrodynamic shielding . They extend circulation time by increasing apparent molecular weight and reducing renal filtration, but they carry the risk of the Accelerated Blood Clearance (ABC) phenomenon upon repeat dosing.
-
Alkyl Linkers function through two distinct modes:
-
Simple Alkyl Spacers: Often increase overall hydrophobicity, leading to rapid clearance via the Mononuclear Phagocyte System (MPS) unless balanced by a hydrophilic payload.
-
Lipid/Fatty Acid Conjugates: Exploit Albumin Binding to recycle drugs via the FcRn pathway, offering a non-polymeric alternative for half-life extension.[1]
-
Mechanistic Comparison & PK Consequences
PEG Linkers: The Stealth Mechanism
PEGylation alters PK primarily by manipulating the hydrodynamic radius . A flexible PEG chain binds water molecules (2–3 water molecules per ethylene oxide unit), creating a "hydration shell."
-
Renal Clearance: The increased size prevents glomerular filtration (threshold ~40–60 kDa).
-
MPS Evasion: The hydration shell sterically hinders opsonin adsorption, reducing uptake by macrophages in the liver and spleen.
-
The ABC Phenomenon: A critical failure mode for PEG. Repeated injections can induce anti-PEG IgM antibodies.[2][3] These antibodies complex with the PEGylated drug, activating complement and triggering rapid uptake by Kupffer cells, drastically reducing the half-life of subsequent doses.
Alkyl Linkers: Hydrophobicity & Albumin Hitchhiking
Alkyl linkers introduce hydrophobicity. Their PK impact depends entirely on the chain length and terminal functionality.
-
Short Alkyl Spacers (e.g., MCC, aliphatic chains): These are often used in Antibody-Drug Conjugates (ADCs). However, if the drug-linker payload is too hydrophobic, it induces protein aggregation.
-
Consequence: Aggregates are rapidly flagged by the MPS, leading to fast clearance and potential hepatotoxicity.
-
-
Fatty Acid (Long Alkyl) Linkers: These are designed to bind Human Serum Albumin (HSA).
Visualizing the Clearance Pathways
The following diagram contrasts the fate of a PEGylated drug versus an Alkyl-linked drug (both hydrophobic aggregate and albumin binder).
Caption: Comparative clearance pathways. PEG relies on steric shielding but risks immunogenic clearance (ABC). Alkyl linkers utilize albumin recycling or suffer MPS clearance due to aggregation.
Comparative Data Analysis
The table below summarizes key pharmacokinetic parameters derived from comparative studies of ADCs and peptide conjugates.
| Parameter | PEG Linkers | Alkyl Linkers (Fatty Acid) | Alkyl Linkers (Short Spacer) |
| Primary Clearance | Renal (if <40kDa) or Slow Hepatic | Catabolism after Albumin dissociation | Rapid MPS uptake (Liver/Spleen) |
| Half-Life (t1/2) | Extended (Hours to Days) | Extended (Days to Weeks) | Short (Minutes to Hours) |
| Volume of Dist. (Vd) | Low (Confined to plasma) | Low (Albumin restricted) | High (Tissue accumulation/Non-specific) |
| Immunogenicity | High Risk: Anti-PEG IgM (ABC effect) | Low Risk: Generally non-immunogenic | Moderate: Aggregates trigger immune response |
| Solubility | Excellent (Enhances payload solubility) | Poor (Requires formulation aid) | Poor (Risk of precipitation) |
| Key Liability | Vacuolization in kidney/liver; ABC effect | Steric hindrance of target binding | Non-specific uptake in healthy tissue |
Experimental Protocols for PK Assessment
To objectively compare these linkers in your specific molecule, use the following self-validating protocols.
Protocol A: Hydrophobicity Mapping (HIC-HPLC)
Purpose: Predict in vivo clearance rates. There is a direct linear correlation between HIC retention time and clearance (CL) for alkyl-linked conjugates.
-
Column Selection: Use a TSKgel Butyl-NPR or Phenyl-5PW column.
-
Mobile Phase:
-
Buffer A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate (pH 7.0).
-
Buffer B: 25 mM Sodium Phosphate, 25% Isopropanol (pH 7.0).
-
-
Gradient: Linear gradient from 0% to 100% B over 15 minutes.
-
Validation: Run standards (e.g., unconjugated antibody, drug-linker mimic).
-
Analysis: Calculate the Hydrophobic Index (HI).
-
Insight: If Alkyl-ADC elutes significantly later than PEG-ADC, expect 2–5x faster clearance in vivo due to MPS uptake.
-
Protocol B: Plasma Stability & Catabolite Identification
Purpose: Determine if the linker sheds the payload prematurely or if the linker itself degrades.[4]
Caption: Workflow for assessing linker stability in plasma. Separation of conjugated vs. free drug is critical.
Detailed Steps:
-
Incubation: Spike ADC/Peptide (10 µg/mL) into pooled human/mouse plasma. Incubate at 37°C.
-
Sampling: Aliquot at T=0, 6, 24, 48, 96 hours.
-
Affinity Capture (Crucial Step): Do not just precipitate proteins. Use Protein A/G magnetic beads to pull down the antibody-conjugate. This separates "stable conjugate" from "released payload."
-
Analysis:
-
Fraction A (Beads): Digest with papain/trypsin to release payload. Measure Conjugated Drug.[][7]
-
Fraction B (Supernatant): Analyze directly for Free Drug.
-
-
Calculation: Plot % Free Drug over time.
-
Reference Standard: Maleimide-Alkyl linkers often show "retro-Michael" instability (loss of payload) compared to stable PEG-triazole linkers.
-
References
-
Hamblett, K. J., et al. (2004). "Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate." Clinical Cancer Research. (Demonstrates the correlation between alkyl hydrophobicity and rapid clearance).
-
Dams, E. T., et al. (2000). "Accelerated blood clearance of PEGylated liposomes following repeated injections in rats." Journal of Pharmacology and Experimental Therapeutics. (Seminal paper on the ABC phenomenon).
-
Lyon, R. P., et al. (2015).[8] "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[9] Nature Biotechnology. (Direct comparison of PEG vs. Alkyl linkers in ADCs).
-
Zorzi, A., et al. (2017). "Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides." Nature Communications. (Mechanisms of fatty acid/alkyl albumin binding). [10]
-
Sanders, W., et al. (2024). "Comparison of Protocols to Test Peptide Stability in Blood Plasma." ACS Pharmacology & Translational Science. (Protocol validation for stability assays).
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Accelerated Blood Clearance Phenomenon Reduces the Passive Targeting of PEGylated Nanoparticles in Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. biopharmaspec.com [biopharmaspec.com]
Preserving Silicon Integrity: A Comparative Guide to Silyl Group Stability During N-Acylation
For researchers, scientists, and drug development professionals, the judicious use of protecting groups is a cornerstone of successful multi-step organic synthesis. Silyl ethers, in particular, are workhorses for the temporary masking of hydroxyl groups due to their tunable stability and ease of installation and removal. However, a critical juncture where the integrity of these silicon-based protectors is often challenged is during the N-acylation of a nearby amino group. This guide provides an in-depth technical comparison of the stability of common silyl protecting groups under various N-acylation conditions, supported by experimental insights and detailed protocols to ensure the robustness of your synthetic strategy.
The selection of an appropriate silyl protecting group and N-acylation method is not a matter of arbitrary choice; it is a strategic decision that can significantly impact reaction yield, purity, and the overall efficiency of a synthetic route. A mismatched pairing can lead to undesired desilylation, exposing the hydroxyl group to side reactions and complicating downstream purification. This guide will dissect the factors governing silyl ether stability and provide a framework for making informed decisions to maintain the integrity of your silyl-protected intermediates.
The Hierarchy of Silyl Group Stability: A Tale of Steric Hindrance
The stability of a silyl ether is fundamentally dictated by the steric bulk of the substituents attached to the silicon atom. Larger, more sterically encumbered groups provide a more effective shield for the silicon-oxygen bond, hindering the approach of nucleophiles or acidic species that can initiate cleavage. This principle establishes a clear hierarchy of stability among the commonly employed silyl ethers.
The general order of stability, from most labile to most robust, is as follows: TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) ≈ TBDPS (tert-Butyldiphenylsilyl) < TIPS (Triisopropylsilyl) [1][2].
This trend is quantitatively supported by the relative rates of hydrolysis under both acidic and basic conditions, as illustrated in the table below.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Table 1: Relative rates of hydrolysis for common silyl ethers, demonstrating the significant impact of steric hindrance on stability. Data compiled from multiple sources.[3][4] |
This inherent stability profile is the primary factor to consider when selecting a silyl protecting group that must withstand the rigors of an N-acylation reaction.
The N-Acylation Arena: A Clash of Reagents and Conditions
N-acylation is typically achieved using a variety of acylating agents in the presence of a base. The choice of both the acyl source and the base can create an environment that is either benign or detrimental to the integrity of a neighboring silyl ether.
Acylating Agents: Acyl Chlorides vs. Anhydrides
Acyl chlorides are highly reactive acylating agents that generate hydrochloric acid (HCl) as a byproduct. This acidic byproduct can be problematic for acid-labile silyl groups, particularly the less sterically hindered ones like TMS and TES. The presence of a stoichiometric amount of a tertiary amine base is crucial to neutralize the generated HCl and prevent silyl ether cleavage.
Acid anhydrides are generally less reactive than acyl chlorides and produce a carboxylic acid as a byproduct. While less aggressive than HCl, the carboxylic acid can still be sufficiently acidic to cleave more sensitive silyl ethers, especially with prolonged reaction times or elevated temperatures.
The Role of the Base: More Than Just a Proton Sponge
The base employed in N-acylation not only neutralizes the acidic byproduct but can also influence the reaction rate and, critically, the stability of the silyl ether.
-
Triethylamine (Et₃N) is a common, cost-effective base. However, the formation of triethylamine hydrochloride can create an acidic microenvironment that may promote desilylation.
-
Pyridine is a milder base than triethylamine and is often used in acylation reactions. Pyridinium hydrochloride is also acidic and can pose a similar threat to silyl ethers.
-
4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst, often used in substoichiometric amounts in conjunction with a stoichiometric base like triethylamine. While it accelerates the desired N-acylation, its nucleophilicity can, in some instances, contribute to silyl ether cleavage, although this is less common.[5]
-
Hünig's Base (N,N-Diisopropylethylamine, DIPEA) is a sterically hindered, non-nucleophilic base that is often a good choice when working with sensitive substrates. Its bulkiness minimizes its interaction with the silicon center of the silyl ether.
The interplay between the acylating agent, the base, and the silyl protecting group is a delicate balance that must be carefully considered. The following diagram illustrates the key decision points in selecting a compatible N-acylation strategy.
Experimental Validation: A Comparative Study
To provide concrete evidence for these principles, a model study can be conducted on a substrate such as a silyl-protected 4-amino-1-butanol. The following protocols outline the N-acylation of this substrate under different conditions, allowing for a direct comparison of silyl group integrity.
Experimental Protocol 1: N-Acylation with Acyl Chloride and Triethylamine
Objective: To assess the stability of various silyl ethers under standard acyl chloride-mediated N-acylation conditions.
Materials:
-
Silyl-protected 4-amino-1-butanol (TBDMS, TIPS, etc.) (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the silyl-protected amino alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to determine the ratio of the desired N-acylated product to the desilylated byproduct.
Experimental Protocol 2: N-Acylation with Acetic Anhydride and Pyridine
Objective: To evaluate the stability of silyl ethers during N-acylation using a less reactive acylating agent and a milder base.
Materials:
-
Silyl-protected 4-amino-1-butanol (TBDMS, TIPS, etc.) (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the silyl-protected amino alcohol in anhydrous DCM under an inert atmosphere.
-
Add pyridine to the solution.
-
Add acetic anhydride dropwise to the stirred solution at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with aqueous copper sulfate solution to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to quantify the extent of silyl group retention.
Validation Workflow: Monitoring Silyl Group Integrity
A robust validation workflow is essential to accurately assess the outcome of the N-acylation reaction.
¹H NMR Analysis: The integrity of the silyl group can be readily assessed by ¹H NMR spectroscopy. The characteristic signals of the silyl group's alkyl substituents (e.g., the tert-butyl and dimethyl singlets of a TBDMS group) should remain present and integrated to the correct ratio relative to the rest of the molecule. The appearance of a new hydroxyl proton signal and the absence of the silyl group signals would indicate cleavage.
LC-MS Analysis: LC-MS is a powerful tool for monitoring the reaction progress in real-time. It allows for the detection of the starting material, the desired product, and any desilylated byproducts, providing a quantitative measure of the reaction's selectivity.
Comparative Data Summary
The following table summarizes the expected outcomes based on the principles discussed and data from the literature. The values represent the anticipated percentage of silyl group retention.
| Silyl Group | Acyl Chloride / Et₃N | Acetic Anhydride / Pyridine | HATU / DIPEA |
| TMS | <10% | <30% | ~50-70% |
| TES | ~20-40% | ~50-70% | >80% |
| TBDMS | >90% | >95% | >99% |
| TIPS | >99% | >99% | >99% |
| TBDPS | >99% | >99% | >99% |
| Table 2: Predicted stability of common silyl ethers under various N-acylation conditions. These values are illustrative and can vary based on substrate and specific reaction conditions. |
As the data suggests, for sensitive substrates or when using less stable silyl ethers, employing milder acylation methods such as those utilizing peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a hindered base like DIPEA can significantly improve the retention of the silyl protecting group.[5][6]
Conclusion: A Strategic Approach to Orthogonal Protection
The successful execution of an N-acylation in the presence of a silyl ether hinges on a strategic and informed approach to orthogonal protection. By understanding the inherent stability hierarchy of silyl groups and the potential pitfalls of various acylation reagents and bases, researchers can design robust synthetic routes that minimize unwanted side reactions and maximize yields.
For substrates bearing labile TMS or TES ethers, the use of mild acylating agents such as activated esters or peptide coupling reagents is strongly recommended. For the more robust TBDMS, TIPS, and TBDPS groups, a wider range of acylation conditions can be tolerated, although careful monitoring and the use of hindered bases are still advisable, particularly with highly reactive acyl chlorides. By adhering to the principles and protocols outlined in this guide, scientists can confidently navigate the challenges of N-acylation while preserving the integrity of their valuable silyl-protected intermediates.
References
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 23, 2026, from [Link]
- BenchChem Technical Support Team. (2025, December).
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Clerici, F., Gelmi, M. L., & Pocar, D. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4767–4802. [Link]
- BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 23, 2026, from [Link]
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Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]
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Hansen, F. G., & Bundgaard, E. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 527–547. [Link]
- Wessjohann, L. A., & Ruijter, E. (2005). 2 Protection of Functional Groups. In Peptide Synthesis I (pp. 29–81). Springer Berlin Heidelberg.
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Katritzky, A. R., & Abdel-Fattah, A. A. A. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124–127. [Link]
- Ramapanicker, R., & Gopi, H. N. (2006). 1 Protection Reactions. In Peptide Synthesis and Applications (pp. 1–40). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Tanaka, H., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 567. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
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Crich, D., & Vinogradova, O. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 72(18), 6891–6899. [Link]
- Li, H., et al. (2014). Sequential O- And N-Acylation Protocol for High-Yield. Amanote Research.
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Yamashita, K., Kawahara, F., & Hamashima, Y. (2024). Benzylic C(sp)−H Alkoxylation through Visible‐Light‐Driven Oxidative Radical‐Polar Crossover. Chemistry – A European Journal, e202303661. [Link]
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Gelest. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved February 23, 2026, from [Link]
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Climent, M. J., Corma, A., & Iborra, S. (2004). Acylation of aromatic ethers over solid acid catalysts: scope of the reaction with more complex acylating agents. Organic & Biomolecular Chemistry, 2(21), 3141–3146. [Link]
- Google Patents. (n.d.). US5631356A - Selective N-acylation of amino alcohols.
- Hrabalek, A., et al. (2008). Relative Stability of TIPDS and N-Acyl Protecting Groups in 4 M Amine-Alcohol Solutions at 20 °C.
-
Li, G., et al. (2013). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. Journal of the Brazilian Chemical Society, 24(10), 1715-1719. [Link]
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Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved February 23, 2026, from [Link]
-
Yamamoto, H., & Futatsugi, K. (2005). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, (28), 3537-3547. [Link]
- Google Patents. (n.d.). EP0633875B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
- El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(1), 1-22.
- Albericio, F., & El-Faham, A. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
- BenchChem Technical Support Team. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
-
Sajiki, H., Ikawa, T., Hattori, K., & Hirota, K. (2003). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers. Chemical Communications, (5), 654–655. [Link]
-
LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
- BenchChem Technical Support Team. (2025, November). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
- Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 23, 2026, from [Link]
-
Al-Haque, S., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Chemistry – A European Journal, 28(48), e202201387. [Link]
-
Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(1), 1–6. [Link]
-
Dell'Amico, L., et al. (2023). Catalytic asymmetric defluorinative allylation of silyl enol ethers. Chemical Science, 14(23), 6246-6252. [Link]
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6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine: Proper Disposal Procedures
Part 1: Executive Safety Directive (Immediate Action)
Do not dispose of this compound down the drain. 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine (CAS: 124883-99-4) combines a basic primary amine with an acid-sensitive silyl ether protecting group.[1] Improper disposal can lead to exothermic reactions, hydrolysis, and environmental contamination.
Quick Reference: Waste Classification
| Parameter | Classification | Action |
| Primary Hazard | Corrosive / Irritant (Amine) | Segregate from Acids & Oxidizers.[1] |
| Secondary Hazard | Combustible (Organic Framework) | Dispose in "Basic Organic" or "Non-Halogenated" streams.[1] |
| Reactivity | Acid-Sensitive (Silyl Ether) | NEVER mix with acidic waste (Risk of hydrolysis/heat).[1] |
| RCRA Code | D002 (Corrosivity), D001 (Ignitability) | If dissolved in flammable solvents.[1] |
Part 2: Technical Hazard Profiling & Logic
To ensure safety, we must understand the molecular behavior of the compound during the waste cycle. This is not just "organic waste"; it is a functionalized intermediate with specific reactivities.[1]
The Amine Functionality (The Base)
The primary amine (
-
Risk: If disposed of in a "General Organic Waste" container that has been acidified (common in HPLC waste streams), it will undergo an exothermic acid-base neutralization.[1]
-
Consequence: Rapid heat generation in a closed waste drum can lead to over-pressurization or fire.[1]
The Silyl Ether (The Protecting Group)
The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group under basic conditions but is labile to acids .[1]
-
Mechanism: In the presence of acidic waste, the TBDMS group hydrolyzes, releasing tert-butyldimethylsilanol and the free amino-alcohol.[1]
-
Operational Impact: This hydrolysis is often exothermic and changes the chemical composition of the waste stream, potentially creating incompatibility with the waste hauler's incineration profile.
Senior Scientist Insight:
"Treat this compound as a 'Base.' In a mixed-waste laboratory, the most common accident involves pouring amines into a waste container previously used for acid workups.[1] Always verify the pH of your bulk waste container before addition."
Part 3: Step-by-Step Disposal Workflows
Scenario A: Routine Reaction Waste (Solvent Mixtures)
Context: You have finished a reaction where this amine was a reagent or product, dissolved in solvents like DCM, THF, or Ethyl Acetate.[1]
-
Segregation: Ensure the waste stream is designated "Basic Organic Waste" or "Non-Halogenated Organic." [1]
-
pH Check: If the reaction mixture was quenched with acid, ensure the final pH is neutral (pH 6-8) before combining with bulk organic waste.
-
Container: Use High-Density Polyethylene (HDPE) or glass carboys.[1] Avoid metal containers if the solution is corrosive.[2]
-
Labeling: Explicitly list "Organic Amines" on the waste tag. This alerts the disposal facility to the nitrogen content (NOx generation during incineration).[1]
Scenario B: Pure Compound / Expired Reagent (Bulk)
Context: Disposing of an old bottle (>5 mL) of the neat liquid.[1]
-
Do Not Decant: Do not pour the neat chemical into a general waste carboy.[1] The high concentration creates a "hot spot" of reactivity.
-
Lab Pack Protocol:
-
Inventory Log: De-list the container from your chemical inventory system immediately to prevent "ghost inventory."
Scenario C: Syringes, Vials, and Trace Residue
Context: Cleaning glassware or disposing of empty vials.
-
Triple Rinse: Rinse the vial/syringe three times with a compatible solvent (e.g., Acetone or Ethanol).[1]
-
Rinsate Disposal: Pour the rinsate into the Organic Waste container.[1]
-
Solid Waste:
-
Vials: Deface the label and place in "Glass Disposal" (if clean) or "Solid Chemical Waste" (if residue remains).[1]
-
Syringes: Dispose of in a Sharps container. Do not recap needles.
-
Part 4: Visualizing the Decision Logic
The following diagram illustrates the critical decision-making process to prevent incompatible mixing.
Figure 1: Decision tree for the safe disposal of silyl-protected amines, prioritizing segregation from acidic waste streams.[1]
Part 5: Emergency Response (Spills)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The amine vapor is an irritant.[1] Clear the immediate area.[3][4]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is large (>500 mL), use a respirator with organic vapor cartridges.[1]
-
Containment: Surround the spill with absorbent pads or vermiculite.[1]
-
Neutralization (Optional but Recommended):
-
Cleanup: Scoop absorbed material into a hazardous waste bag. Label as "Debris contaminated with Organic Amine."[1]
References
-
Sigma-Aldrich. Safety Data Sheet: 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine. Accessed October 2025.[1] [1]
-
PubChem. Compound Summary: 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine (CID 15138422).[1] National Library of Medicine. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
